5-Hydroxy-2-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBQACIGSEEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23942-00-9 | |
| Record name | 5-hydroxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy-2-methylbenzaldehyde
CAS Number: 23942-00-9
This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzaldehyde, a significant aromatic aldehyde with applications in chemical synthesis and potential roles in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 23942-00-9 | [1] |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-methyl-5-hydroxybenzaldehyde, Benzaldehyde, 5-hydroxy-2-methyl- | [1] |
| Appearance | Solid | |
| Boiling Point | 217 °C (lit.) | |
| Melting Point | 54-57 °C (lit.) | |
| XLogP3 | 1.4 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of p-cresol. Two common methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.
Experimental Protocol 1: Synthesis via Duff Reaction
The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium.[2][3][4] This method is known for producing o-hydroxyaldehydes from phenols.[5]
Materials:
-
p-Cresol
-
Hexamethylenetetramine
-
Glycerol
-
Boric acid
-
Sulfuric acid (dilute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a mixture of glycerol and boric acid. Heat the mixture with stirring to form glyceroboric acid.
-
Intimately mix p-cresol and hexamethylenetetramine.
-
Add the p-cresol and hexamethylenetetramine mixture to the hot glyceroboric acid with continuous stirring.
-
Heat the reaction mixture to 150-160 °C for 2-3 hours.
-
Cool the reaction mixture and then hydrolyze by adding dilute sulfuric acid.
-
Perform steam distillation on the acidified mixture to isolate the crude product.
-
Extract the distillate with diethyl ether.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield this compound.
Experimental Protocol 2: Synthesis via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a strongly alkaline medium.[6][7][8] The reactive species in this reaction is dichlorocarbene.[8][9]
Materials:
-
p-Cresol
-
Chloroform
-
Sodium hydroxide
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve p-cresol in an aqueous solution of sodium hydroxide in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Heat the solution to 60-70 °C.
-
Add chloroform dropwise to the solution with vigorous stirring over a period of 1-2 hours.
-
After the addition is complete, continue to stir the mixture at the same temperature for another 2-3 hours.
-
Distill off the excess chloroform.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the ether layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Potential Biological Activity and Applications in Drug Development
While extensive research on the specific biological activities of this compound is limited, its structural motifs are found in compounds with known biological relevance. Benzaldehyde derivatives, for instance, are known to exhibit inhibitory effects on enzymes such as tyrosinase.[10] The aldehyde group can form a Schiff base with primary amino groups in the active site of the enzyme, leading to its inhibition.[10]
Derivatives of this compound have also shown promise in anticancer research. For example, tin(IV) compounds of a thiosemicarbazone derivative of 2-hydroxy-5-methylbenzaldehyde have demonstrated significant antitumor activity against the MCF-7 human breast cancer cell line.
Visualizations
Synthesis Workflow
Caption: Synthetic routes to this compound.
Duff Reaction Mechanism
Caption: Key steps in the Duff reaction for formylation.
Reimer-Tiemann Reaction Mechanism
Caption: Mechanism of the Reimer-Tiemann reaction.
Proposed Enzyme Inhibition Workflow
References
- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. About: Duff reaction [dbpedia.org]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE [vedantu.com]
- 7. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Hydroxy-2-methylbenzaldehyde (CAS No: 23942-00-9). Due to a notable lack of experimentally determined data for this specific isomer in publicly available literature, this document also presents experimental data for the closely related isomer, 2-Hydroxy-5-methylbenzaldehyde, for comparative purposes. All data is clearly attributed to its source and isomeric form. Furthermore, detailed, generalized experimental protocols for determining key physical properties are provided to guide researchers in their own characterization efforts.
Core Physical Properties
This compound is an organic compound with the molecular formula C₈H₈O₂.[1][2] Its chemical structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a formyl (aldehyde) group. The relative positions of these functional groups significantly influence the compound's physical and chemical characteristics.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its isomer, 2-Hydroxy-5-methylbenzaldehyde.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| XLogP3 (Computed) | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 136.052429494 g/mol | PubChem[1] |
| Monoisotopic Mass | 136.052429494 g/mol | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Table 2: Experimental Physical Properties of 2-Hydroxy-5-methylbenzaldehyde (Isomer for Comparison)
| Property | Value | Source |
| Melting Point | 54-57 °C | Sigma-Aldrich |
| Boiling Point | 217 °C | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
Experimental Protocols
Detailed methodologies for determining the key physical properties of aromatic aldehydes like this compound are outlined below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.
Boiling Point Determination (Micro-reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or vial containing a boiling chip.
-
Apparatus Setup: A thermometer and a condenser are fitted to the test tube. The thermometer bulb should be positioned in the vapor phase, just below the side arm of the condenser.
-
Heating: The sample is gently heated in a heating mantle or oil bath to bring it to a steady reflux.
-
Observation: The temperature at which the vapor is consistently condensing and dripping back into the flask is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected.
-
Sample Preparation: A known mass of the solute (e.g., 10 mg) is placed in a vial.
-
Titration with Solvent: A known volume of the solvent is added incrementally to the vial at a constant temperature.
-
Observation: After each addition, the mixture is agitated, and the dissolution of the solid is observed. The point at which the solid completely dissolves is noted.
-
Quantification: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a qualitative assessment (e.g., soluble, slightly soluble, insoluble).
Spectral Data
While not strictly physical properties, spectroscopic data are crucial for the characterization of a compound. PubChem indicates the availability of GC-MS and IR spectral data for this compound.[1] Researchers should consult spectral databases for detailed information.
Conclusion
This technical guide consolidates the currently available physical property data for this compound. The significant information gap regarding its experimentally determined properties highlights an opportunity for further research to fully characterize this compound. The provided experimental protocols offer a foundational approach for scientists and researchers to determine these properties, which are essential for applications in drug development and other scientific disciplines. It is imperative that future work on this compound includes rigorous experimental determination of its physical properties to build a more complete and accurate profile.
References
An In-depth Technical Guide to 5-Hydroxy-2-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-hydroxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. It details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.
Chemical Structure and Properties
This compound is an organic compound featuring a benzene ring substituted with a formyl group (-CHO) ortho to a methyl group (-CH₃) and a hydroxyl group (-OH) in the para position relative to the methyl group.
The presence of these functional groups imparts a unique reactivity profile to the molecule, making it a versatile precursor in various organic syntheses. The aldehyde group serves as a reactive site for nucleophilic additions and condensations, while the phenolic hydroxyl group can be alkylated, acylated, or participate in reactions such as the synthesis of heterocyclic compounds.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and use in subsequent chemical transformations.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 23942-00-9 | [1] |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)O)C=O | [1][2] |
| Appearance | Expected to be a solid | |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| GC-MS Top Peaks (m/z) | 136, 107, 135 | [1] |
Synthesis of this compound
The introduction of a formyl group onto a phenolic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, the ortho-formylation of 4-methylphenol (p-cresol) is a direct and efficient approach. The following protocol is based on the well-established magnesium-mediated ortho-formylation of phenols.[3][4]
Experimental Protocol: Ortho-Formylation of 4-Methylphenol
This procedure describes a regioselective method for the synthesis of 2-hydroxy-5-methylbenzaldehyde, an isomer of the title compound, and is a general method applicable to the ortho-formylation of various phenols, including 4-methylphenol to yield this compound.[3][4]
Materials:
-
4-Methylphenol (p-cresol)
-
Anhydrous magnesium dichloride (MgCl₂)
-
Dry paraformaldehyde
-
Dry triethylamine (TEA)
-
Anhydrous acetonitrile (or tetrahydrofuran)
-
5% Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous magnesium dichloride (1.5 equivalents) and dry paraformaldehyde (6.75 equivalents).
-
Anhydrous acetonitrile is added to the flask, and the mixture is stirred.
-
Dry triethylamine (3.75 equivalents) is added dropwise to the suspension.
-
Finally, 4-methylphenol (1 equivalent) is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for the required reaction time (typically monitored by TLC).[3]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
5% aqueous HCl is carefully added to the mixture, followed by extraction with diethyl ether.[3]
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Applications in Drug Development
Hydroxybenzaldehydes are pivotal starting materials in the synthesis of a wide array of biologically active compounds. This compound, in particular, serves as a valuable scaffold for the generation of Schiff bases, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[5][6][7][8][9][10][11]
Synthesis of Schiff Base Derivatives
The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction provides a straightforward method for introducing molecular diversity and generating libraries of compounds for biological screening.
Caption: Synthesis of Schiff bases from this compound.
Biological Activity of Derived Schiff Bases
Schiff bases derived from substituted salicylaldehydes have been reported to exhibit significant anticancer activity.[7][8][10][11] The mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][10]
Caption: Proposed mechanism of anticancer action via MAPK pathway modulation.[8][10]
Experimental Protocol: Evaluation of Antimicrobial Activity
The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized Schiff base derivatives, a standard procedure to quantify antimicrobial activity.[12]
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Resazurin solution
-
Standard antibiotic (e.g., Gentamicin) as a positive control
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each Schiff base compound in DMSO.
-
Dispense MHB into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the compounds in the microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its density to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Conclusion
This compound is a synthetically valuable molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly Schiff bases, highlight its importance as a scaffold for the design of novel anticancer and antimicrobial agents. This guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H8O2) [pubchemlite.lcsb.uni.lu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Hydroxy-5-methylbenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details key methodologies, including the Reimer-Tiemann reaction, the Duff reaction, and the catalytic oxidation of p-cresol, presenting quantitative data, detailed experimental protocols, and process visualizations.
Introduction
2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂. Its structure, featuring hydroxyl and formyl groups on a toluene backbone, makes it a versatile precursor for the synthesis of more complex molecules, including Schiff bases, coumarins, and other heterocyclic compounds with potential biological activities. This guide explores the most common and effective methods for its synthesis, with a focus on providing practical information for laboratory and industrial applications.
Synthesis Pathways
The synthesis of 2-Hydroxy-5-methylbenzaldehyde predominantly starts from p-cresol. The primary challenge lies in the selective introduction of a formyl group at the ortho position to the hydroxyl group. The following sections detail the most established methods to achieve this transformation.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1][2][3][4][5] The reaction typically involves treating the phenol with chloroform (CHCl₃) in a basic solution.[2] For p-cresol, this reaction selectively yields 2-Hydroxy-5-methylbenzaldehyde as the major product.[6]
Reaction Mechanism: The reaction proceeds through the formation of a dichlorocarbene (:CCl₂) intermediate in the basic medium.[2][4] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[2] The ortho-selectivity is attributed to the interaction between the phenoxide oxygen and the dichlorocarbene.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Starting Material | p-Cresol | [6] |
| Reagents | Chloroform, Sodium Hydroxide | [2] |
| Solvent | Water, Ethanol (optional) | |
| Temperature | 60-80°C | [2] |
| Reaction Time | Several hours | [2] |
| Typical Yield | Moderate | [7] |
Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve p-cresol in an aqueous solution of sodium hydroxide (10-40%).[2] Ethanol can be added to aid dissolution.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring.[2]
-
Addition of Chloroform: Add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent overheating.[5]
-
Completion: After the addition of chloroform is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure complete reaction.
-
Workup: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product can be purified by steam distillation, followed by extraction with an organic solvent (e.g., diethyl ether) and subsequent removal of the solvent. Further purification can be achieved by recrystallization or column chromatography.
Logical Relationship Diagram:
Caption: The Reimer-Tiemann reaction pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.
Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[7][8][9][10] This method often provides better yields compared to the Reimer-Tiemann reaction.[8]
Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from hexamine in the acidic medium. The phenol then undergoes electrophilic substitution, followed by hydrolysis of the resulting Schiff base intermediate to yield the aldehyde.[10]
Quantitative Data:
| Parameter | Value | Reference(s) |
| Starting Material | p-Cresol | [8] |
| Reagents | Hexamethylenetetramine, Boric Acid, Glycerol | [8] |
| Temperature | 150-160°C | [8] |
| Reaction Time | 2-3 hours | [8] |
| Typical Yield | 29% (for 2-Hydroxy-5-methylbenzaldehyde) | [8] |
Experimental Protocol:
-
Preparation of Medium: In a beaker, heat a mixture of glycerol and boric acid to about 160°C with stirring until the water is expelled.[8]
-
Reactant Preparation: Separately, prepare an intimate mixture of p-cresol and hexamethylenetetramine by grinding them together.[8]
-
Reaction: Cool the glycerol-boric acid medium to 150°C and add the p-cresol-hexamine mixture with vigorous stirring.[8]
-
Hydrolysis: After the reaction is complete (typically 15-30 minutes), cool the mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid and heating.
-
Purification: The product, 2-Hydroxy-5-methylbenzaldehyde, is then isolated by steam distillation of the acidified reaction mixture.[8]
Logical Relationship Diagram:
Caption: The Duff reaction pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.
Catalytic Oxidation of p-Cresol
A more modern and potentially more efficient and environmentally friendly approach is the direct catalytic oxidation of the methyl group of p-cresol to an aldehyde. This method avoids the use of chlorinated solvents and can offer high selectivity and yield under optimized conditions. Various catalytic systems have been reported, often involving transition metal complexes.[1][3][11][12][13][14]
Reaction Mechanism: The general mechanism involves the activation of molecular oxygen by a metal catalyst to form reactive oxygen species. These species then selectively oxidize the methyl group of p-cresol to the corresponding aldehyde. The reaction is typically carried out in a basic medium.
Quantitative Data (Example using a Cobalt Catalyst):
| Parameter | Value | Reference(s) |
| Starting Material | p-Cresol | [1][12] |
| Catalyst | Cobalt(II) chloride (CoCl₂) or CoAPO-5/CoAPO-11 | [1] |
| Co-catalyst/Base | Sodium hydroxide in methanol | [1] |
| Oxidant | Molecular Oxygen (O₂) or Air | [12][14] |
| Temperature | 40-80°C | [1][12] |
| Pressure | 0.1 - 1.0 MPa O₂ | [3] |
| Yield of p-hydroxybenzaldehyde | 70-80% | [1] |
| Selectivity for p-hydroxybenzaldehyde | >90% | [12][14] |
Experimental Protocol (General):
-
Reaction Setup: In a high-pressure reactor (autoclave), charge p-cresol, the catalyst (e.g., a cobalt salt), and a basic solution (e.g., sodium hydroxide in methanol).[13]
-
Reaction: Pressurize the reactor with oxygen or air and heat the mixture to the desired temperature with vigorous stirring.[3][13]
-
Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction, cool the reactor, release the pressure, and filter the catalyst.
-
Purification: Acidify the filtrate to precipitate the product. The crude 2-Hydroxy-5-methylbenzaldehyde can then be purified by recrystallization or chromatography.
Logical Relationship Diagram:
Caption: Catalytic oxidation pathway for the synthesis of 2-Hydroxy-5-methylbenzaldehyde.
Characterization of 2-Hydroxy-5-methylbenzaldehyde
The final product should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [15][16] |
| Molecular Weight | 136.15 g/mol | [15][16] |
| Appearance | Solid | [16] |
| Melting Point | 54-57 °C | [16] |
| Boiling Point | 217 °C | [16] |
| CAS Number | 613-84-3 | [17] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aldehyde proton (around 9.8 ppm), the hydroxyl proton, and the aromatic protons, as well as a singlet for the methyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 196 ppm), the aromatic carbons, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1650-1700 cm⁻¹, and a broad band for the hydroxyl group (-OH) around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 136.[18]
Experimental Workflow and Purification
A general workflow for the synthesis and purification of 2-Hydroxy-5-methylbenzaldehyde is depicted below.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. jk-sci.com [jk-sci.com]
- 3. CN103183594A - Method for preparing p-cresol into p-hydroxy benzaldehyde by catalytic oxidation of metalloporphyrin-metal salt composite catalyst - Google Patents [patents.google.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]
- 7. grokipedia.com [grokipedia.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Synergistic catalysis of interlayer-ordered PtFe nanoalloy and Pd nanoparticles: high-efficiency oxidation of p-cresol to p-hydroxybenzaldehyde under base-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 13. Method for preparing p-cresol into p-hydroxy benzaldehyde by catalytic oxidation of metalloporphyrin-metal salt composite catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | FH05730 [biosynth.com]
- 16. 2-羟基-5-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. 2-Hydroxy-5-methylbenzaldehyde [webbook.nist.gov]
- 18. 2-Hydroxy-5-methylbenzaldehyde [webbook.nist.gov]
Spectroscopic Profile of 5-Hydroxy-2-methylbenzaldehyde: A Technical Guide
Introduction
5-Hydroxy-2-methylbenzaldehyde (C₈H₈O₂) is an aromatic organic compound of interest in various fields of chemical synthesis, including the development of novel pharmaceuticals and functional materials. Its molecular structure, featuring a hydroxyl, a methyl, and an aldehyde group on a benzene ring, gives rise to a distinct spectroscopic signature. This technical guide provides a comprehensive overview of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical workflows.
Molecular and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 23942-00-9 | --INVALID-LINK-- |
Mass Spectrometry Data
Mass spectrometry of this compound is typically performed using Electron Ionization (EI), which results in the formation of a molecular ion and characteristic fragment ions.
Electron Ionization (EI) Mass Spectrometry
The EI mass spectrum provides key information for structural confirmation. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint.
| Data Type | m/z Value | Interpretation | Source |
| Molecular Ion [M]⁺ | 136 | Corresponds to the molecular weight of the compound. | --INVALID-LINK--[1] |
| Fragment Ion | 135 | Loss of a hydrogen atom [M-H]⁺, likely the aldehydic proton. | --INVALID-LINK--[1] |
| Fragment Ion | 107 | Loss of the formyl group (-CHO) [M-CHO]⁺. | --INVALID-LINK--[1] |
Predicted Mass Adducts
For soft ionization techniques like Electrospray Ionization (ESI), the following adducts are predicted.
| Adduct Type | Predicted m/z | Source |
| [M+H]⁺ | 137.05971 | --INVALID-LINK--[2] |
| [M+Na]⁺ | 159.04165 | --INVALID-LINK--[2] |
| [M-H]⁻ | 135.04515 | --INVALID-LINK--[2] |
Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| Phenolic O-H | 3200 - 3600 | Stretching (broad) | Medium-Strong |
| Aromatic C-H | 3000 - 3100 | Stretching | Medium-Weak |
| Aliphatic C-H (Methyl) | 2850 - 2960 | Stretching | Medium-Weak |
| Aldehyde C-H | 2700 - 2750 & 2800 - 2850 | Stretching (Fermi Doublet) | Weak |
| Aldehyde C=O | 1680 - 1710 | Stretching | Strong |
| Aromatic C=C | 1500 - 1600 | Ring Stretching | Medium |
| Phenolic C-O | 1200 - 1260 | Stretching | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental NMR data for this compound is not currently published in major spectral databases. Therefore, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from established substituent effects on the benzene ring and analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Signal Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | 9.8 - 10.0 | Singlet (s) | N/A |
| -OH | 5.0 - 6.0 | Broad Singlet (br s) | N/A |
| H-6 | ~7.35 | Doublet (d) | J ≈ 8.0 |
| H-4 | ~7.05 | Doublet of Doublets (dd) | J ≈ 8.0, 2.5 |
| H-3 | ~6.95 | Doublet (d) | J ≈ 2.5 |
| -CH₃ | ~2.50 | Singlet (s) | N/A |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 101 MHz)
| Signal Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) |
| C=O (C-7) | ~192 |
| C-OH (C-5) | ~158 |
| C-CH₃ (C-2) | ~138 |
| C-CHO (C-1) | ~133 |
| C-H (C-6) | ~130 |
| C-H (C-4) | ~122 |
| C-H (C-3) | ~118 |
| -CH₃ | ~19 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is sufficient for the spectrometer's detector coil.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, symmetrical peaks.
-
Set appropriate acquisition parameters for ¹H NMR (e.g., pulse angle: 30-45°, acquisition time: 2-4 seconds, relaxation delay: 1-2 seconds).
-
Acquire the Free Induction Decay (FID) signal.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with parameters adjusted for the lower sensitivity and wider chemical shift range of carbon (e.g., longer acquisition time and more scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze peak multiplicities (singlet, doublet, etc.) and measure coupling constants (J) in Hertz (Hz).
-
Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
This method is ideal for obtaining the IR spectrum of a solid powder with minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface.
-
Initiate the scan to collect the sample's interferogram.
-
-
Data Processing:
-
The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the wavenumbers of major absorption bands and correlate them with the characteristic vibrations of the compound's functional groups.
-
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a typical procedure for analyzing a volatile solid compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure only the pure compound enters the ion source at a given time.
-
Set the GC parameters (e.g., column type, temperature program) to achieve good separation of the analyte from any impurities or the solvent.
-
The ion source is maintained under a high vacuum. A filament is heated to emit electrons, which are accelerated to a standard energy of 70 eV.
-
-
Ionization and Analysis:
-
As the analyte elutes from the GC column, it enters the ion source in the gas phase.
-
The high-energy electrons bombard the gaseous molecules, causing the ejection of an electron to form a positively charged molecular ion (M⁺).
-
Excess energy from the collision leads to the fragmentation of the molecular ion into smaller, stable, charged fragments.
-
The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Interpretation:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST) to confirm the compound's identity.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the NMR Analysis of 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Hydroxy-2-methylbenzaldehyde. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis. This document is intended to serve as a valuable resource for the structural elucidation and quality control of this compound.
Introduction
This compound is a substituted aromatic aldehyde of interest in various fields of chemical synthesis and potentially in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of its molecular structure. This guide will delve into the theoretical and practical aspects of its NMR analysis.
It is important to note that as a small organic molecule, this compound is not typically involved in complex biological signaling pathways in the way that larger biomolecules are. Its biological activities would be more likely related to its function as a synthetic building block or its potential for direct interaction with specific enzymes or receptors.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects on the benzene ring. The numbering of the atoms for spectral assignment is as follows:
An In-depth Technical Guide to the Infrared Spectrum of 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 5-Hydroxy-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research fields. This document outlines the expected vibrational frequencies, provides a comprehensive interpretation of the spectral data, details experimental protocols for obtaining the spectrum, and illustrates the electronic effects of the functional groups on the molecule's aromatic system.
Core Data Presentation: Infrared Spectrum Peak Analysis
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), a methyl group (-CH₃), and a substituted benzene ring. The precise wavenumbers can be influenced by the electronic interplay between these substituents. Below is a summary of the expected IR absorption peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3400 - 3100 | Broad, M | O-H Stretch | Phenolic Hydroxyl (-OH), likely broadened by hydrogen bonding. |
| 3100 - 3000 | M | C-H Stretch | Aromatic C-H (sp²). |
| 2980 - 2850 | W-M | C-H Stretch | Methyl C-H (sp³). |
| 2850 - 2750 | W | C-H Stretch (Fermi Doublet) | Aldehydic C-H. |
| 1700 - 1660 | S | C=O Stretch | Aldehyde Carbonyl. |
| 1620 - 1580 | M-S | C=C Stretch | Aromatic Ring. |
| 1500 - 1400 | M | C=C Stretch | Aromatic Ring. |
| 1470 - 1430 | M | C-H Bend | Methyl C-H (asymmetrical). |
| 1390 - 1370 | W | C-H Bend | Methyl C-H (symmetrical). |
| 1300 - 1200 | S | C-O Stretch | Phenolic C-O. |
| 900 - 675 | M-S | C-H Bend (out-of-plane) | Aromatic C-H. |
S = Strong, M = Medium, W = Weak
Interpretation of the Spectrum
The IR spectrum of this compound reveals the key structural features of the molecule. The broad absorption in the 3400-3100 cm⁻¹ region is a hallmark of the O-H stretching vibration of the phenolic hydroxyl group, with its breadth indicating intermolecular hydrogen bonding.
The aromatic nature of the compound is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1620-1400 cm⁻¹ "fingerprint" region. The presence of the methyl group is indicated by the aliphatic C-H stretching bands below 3000 cm⁻¹ and specific bending vibrations.
A strong, sharp peak in the 1700-1660 cm⁻¹ range is characteristic of the C=O stretching of the aldehyde functional group. The conjugation of the aldehyde with the benzene ring slightly lowers this frequency compared to a non-conjugated aldehyde. The aldehydic C-H stretch often appears as a weaker doublet in the 2850-2750 cm⁻¹ region, which can sometimes be obscured.
Experimental Protocols
The following outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common due to its simplicity and minimal sample preparation.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
Materials:
-
This compound (solid sample)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.
-
Background Spectrum:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe lightly dampened with a suitable solvent.
-
Allow the solvent to evaporate completely.
-
Record a background spectrum. This will computationally remove spectral contributions from the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Use the pressure clamp of the ATR accessory to ensure firm and even contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (typically 16 or 32).
-
-
Data Analysis and Cleanup:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.
-
Mandatory Visualizations
The electronic properties of the benzene ring in this compound are influenced by the inductive and resonance effects of its substituents. The following diagrams illustrate these relationships.
Caption: Electronic effects of substituents in this compound.
Caption: Logical workflow for functional group identification from the IR spectrum.
Mass Spectrometry of 5-Hydroxy-2-methylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Hydroxy-2-methylbenzaldehyde (C₈H₈O₂), a substituted aromatic aldehyde. This document details its mass spectral data, proposes a fragmentation pathway, and outlines a general experimental protocol for its analysis.
Core Compound Data
This compound is an organic compound with a molecular weight of approximately 136.15 g/mol .[1][2] The precise monoisotopic mass is 136.052429494 Da.[1] This information is fundamental for the accurate identification and characterization of the molecule using mass spectrometry.
Table 1: Physicochemical and Mass Spectrometric Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1] |
| Monoisotopic Mass | 136.052429494 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 23942-00-9 | [1][2] |
Mass Spectral Analysis and Fragmentation
Electron Ionization (EI) is a common technique for the mass analysis of small, volatile molecules like this compound. The resulting mass spectrum is characterized by a molecular ion peak and several fragment ions, which provide structural information.
Key Spectral Features
The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which reveals several key peaks.[1] The mass spectrum of its isomer, 2-Hydroxy-5-methylbenzaldehyde, shows a similar pattern, suggesting analogous fragmentation processes.[3][4][5]
Table 2: Major Mass-to-Charge Ratios (m/z) observed in the EI Mass Spectrum of Hydroxy-methylbenzaldehyde Isomers
| m/z | Proposed Ion | Relative Intensity | Source |
| 136 | [M]⁺ | High | [1][3] |
| 135 | [M-H]⁺ | High | [1][3] |
| 107 | [M-CHO]⁺ | Medium | [1][3] |
| 77 | [C₆H₅]⁺ | Low | Inferred |
Relative intensities are general observations from available data and may vary with experimental conditions.
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry for aromatic aldehydes, the following fragmentation pathway for this compound is proposed. The initial event is the removal of an electron to form the molecular ion (m/z 136). Subsequent fragmentation occurs through characteristic losses of a hydrogen atom or the formyl group.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocols
A generalized protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for the analysis of aromatic compounds.
Sample Preparation
-
Dissolution: Accurately weigh a small amount of the this compound standard and dissolve it in a high-purity volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range for calibration. The final concentration should be in the low µg/mL to ng/mL range, depending on the instrument's sensitivity.
-
Sample Matrix: For the analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: A non-polar or low-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating aromatic compounds.
-
Injection: Use a split/splitless injector, typically in splitless mode for trace analysis, with an injection volume of 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Range: Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.
-
Ion Source Temperature: 200-230°C.
-
Transfer Line Temperature: 250-280°C.
-
Data Acquisition and Analysis
-
Acquire the mass spectra in full scan mode to identify the compound and its fragmentation pattern.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 136, 135, and 107).
-
Identify the compound by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Mass Spectral Library can also be used for tentative identification.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Predicted Collision Cross Section Data
For advanced mass spectrometry techniques such as ion mobility-mass spectrometry, predicted collision cross-section (CCS) values can be valuable for enhancing identification confidence.
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 137.05971 | 123.4 |
| [M+Na]⁺ | 159.04165 | 133.1 |
| [M-H]⁻ | 135.04515 | 126.6 |
| [M+NH₄]⁺ | 154.08625 | 145.1 |
| [M+K]⁺ | 175.01559 | 131.0 |
| [M+H-H₂O]⁺ | 119.04969 | 118.8 |
| [M]⁺ | 136.05188 | 124.1 |
Data sourced from PubChem.[6]
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to develop and validate analytical methods for the identification and quantification of this compound in various matrices.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting | Separation Science [sepscience.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxy-2-methylbenzaldehyde Derivatives and Analogs
This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzaldehyde and its derivatives, intended for researchers, scientists, and professionals in drug development. It covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.
Introduction
This compound, a substituted aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. The presence of the hydroxyl and aldehyde groups provides reactive sites for the synthesis of a diverse array of derivatives, most notably Schiff bases and their metal complexes, which often exhibit enhanced biological efficacy.[1][2][3] This guide delves into the synthesis, quantitative biological data, and experimental protocols for key derivatives and analogs, providing a valuable resource for the design and development of novel therapeutic agents.
Synthesis of Derivatives
The chemical versatility of this compound allows for the synthesis of numerous derivatives. A common and effective method involves the condensation reaction with primary amines to form Schiff bases.
General Synthesis of Schiff Base Derivatives
A widely employed method for the synthesis of Schiff base derivatives of this compound involves the condensation of the aldehyde with a primary amine in an alcoholic solvent, often with a catalytic amount of acid.[1][4]
Experimental Protocol: Synthesis of a this compound Schiff Base
This protocol describes a general procedure for the synthesis of a Schiff base derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., p-toluidine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 0.1 mol) in absolute ethanol.
-
To this solution, add an equimolar amount of the primary amine (e.g., p-toluidine, 0.1 mol).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water to remove any unreacted starting materials and catalyst.
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[1]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for some of these activities.
Antimicrobial Activity
Schiff base derivatives of this compound and their metal complexes are known to possess significant antibacterial and antifungal properties.[5][6][7] The imine group in Schiff bases is often crucial for their antimicrobial effects.[1]
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| Schiff base of 5-chlorosalicylaldehyde and sulfathiazole | M. kansasii | MIC | 1-4 µmol/L | [2] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | MIC | 15.62-31.25 µmol/L | [2] |
| Salicylaldehyde-based Schiff Base (L3) | S. aureus | MIC | < 5 µg/ml | [4] |
| Salicylaldehyde-based Schiff Base (L3) | E. coli | MIC | < 5 µg/ml | [4] |
Anticancer Activity
Several derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and the inhibition of key signaling pathways.[8][9]
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | IC50 | 1.34 µg/mL | [1] |
| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | IC50 | 1.15 µg/mL | [1] |
| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | IC50 | 1.51 µg/mL | [1] |
| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | IC50 | 1.29 µg/mL | [1] |
| 2-(trifluoromethyl)benzyl substituted benzofuran-benzaldehyde analog | A-549 (Lung) | IC50 | 40.42 ± 3.42 nM | [8][9] |
| 2-(trifluoromethyl)benzyl substituted benzofuran-benzaldehyde analog | HeLa (Cervical) | IC50 | 29.12 ± 1.69 nM | [8][9] |
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives contributes to their antioxidant properties by acting as a radical scavenger.[10][11][12][13]
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| 2,4,6-Trichlorophenylhydrazine Schiff base (Compound 17) | DPPH | IC50 | 4.05 ± 0.06 µM | [14] |
| Heterocyclic compound 3 | DPPH | IC50 | 93.4 mM | [11] |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | IC50 | 14.31 mg/L | [12] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | IC50 | 2.10 mg/L | [12] |
Anti-inflammatory Activity
Certain derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18][19]
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| Indole derivative 27 | COX-2 | IC50 | 0.32 µmol/L | [15] |
| Imidazoline-5-one derivative 22 | COX-2 | IC50 | 0.090 µmol/L | [15] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM12) | COX-2 | IC50 | 0.18 µM | [16] |
| Dihydropyrazole sulfonamide (PYZ20) | COX-2 | IC50 | 0.33 µM | [17] |
Experimental Protocols for Biological Assays
Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]
Protocol: Broth Microdilution Method
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits growth compared to the positive control.[20][21]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[22][23][24]
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Sterile 96-well plates
-
Multi-well spectrophotometer (ELISA reader)
-
CO₂ incubator
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[24]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[24]
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzaldehyde derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
Research suggests that benzaldehyde derivatives can exert their anticancer effects by suppressing critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR pathway.[25][1][26] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental and Synthetic Workflow
The development of novel derivatives of this compound typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of their synthesis, quantitative biological data, and detailed experimental protocols for their evaluation. The ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights their potential in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research into structure-activity relationships and mechanism of action will undoubtedly lead to the discovery of more potent and selective agents based on this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 5. biotechniques.com [biotechniques.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. dpph assay ic50: Topics by Science.gov [science.gov]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. protocols.io [protocols.io]
- 21. youtube.com [youtube.com]
- 22. researchhub.com [researchhub.com]
- 23. researchgate.net [researchgate.net]
- 24. cyrusbio.com.tw [cyrusbio.com.tw]
- 25. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 5-Hydroxy-2-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Hydroxy-2-methylbenzaldehyde. Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from early-stage discovery through to formulation. This document outlines potential degradation pathways, provides general protocols for stability assessment, and offers clear guidelines for storage and handling to maintain product quality and ensure reliable experimental outcomes.
Core Stability Profile and Storage Recommendations
This compound is generally considered stable under standard laboratory conditions. However, its chemical structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it susceptible to degradation under specific environmental pressures. To ensure its long-term integrity, the following storage and handling protocols are recommended.
General Storage Conditions
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protection from light and atmospheric oxygen is crucial to prevent degradation. Inert gas blanketing, such as with nitrogen or argon, is advisable for long-term storage to minimize oxidative degradation.
Incompatible Materials
Contact with strong oxidizing agents and strong bases should be strictly avoided as they can initiate degradation of the molecule.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes the rate of potential degradation reactions. |
| Light | Store in amber vials or in the dark | The aromatic ring and aldehyde group may be susceptible to photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | The phenolic hydroxyl and aldehyde groups are prone to oxidation. |
| Moisture | Store in a dry environment, with tightly sealed containers | Prevents potential hydrolysis and microbial growth. |
| pH | Avoid highly acidic or basic conditions | The phenolic hydroxyl group is sensitive to pH changes, and the aldehyde can undergo reactions in acidic or basic media. |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively available in public literature, likely degradation pathways can be inferred based on the reactivity of its functional groups and studies on structurally similar compounds. The primary sites of degradation are the aldehyde and the phenolic hydroxyl group.
A key potential degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, which is a common transformation for many aromatic aldehydes.[3] This would result in the formation of 5-hydroxy-2-methylbenzoic acid. Additionally, the phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of colored quinone-type structures, especially in the presence of light, oxygen, and trace metals.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[4][5] The following protocols are based on general guidelines for forced degradation studies and can be adapted as needed.
General Forced Degradation Workflow
The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and analyzing the resulting samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for a forced degradation study.
Detailed Methodologies
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
Analytical Technique: A stability-indicating HPLC method is the preferred technique for analysis.[6] This method should be capable of separating the parent compound from all potential degradation products.
-
Method Parameters (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL
-
4. Data Interpretation: The chromatograms from the stressed samples should be compared to that of an unstressed control. The appearance of new peaks indicates degradation. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound. For identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[3]
Conclusion
While this compound is a relatively stable compound, its susceptibility to oxidation and potential photolytic degradation necessitates careful storage and handling. For researchers and drug development professionals, adherence to the recommended storage conditions is paramount to ensure the compound's integrity and the reproducibility of experimental results. The provided experimental framework for forced degradation studies offers a robust starting point for a detailed stability assessment, which is a critical step in the development of any new chemical entity.
References
Navigating the Chemical Landscape: A Technical Guide to 5-Hydroxy-2-methylbenzaldehyde for Researchers and Drug Development Professionals
An in-depth examination of the safety, handling, and biological relevance of 5-Hydroxy-2-methylbenzaldehyde, a versatile aromatic aldehyde with potential applications in pharmaceutical research and development.
This technical guide provides comprehensive safety and handling information for this compound (CAS No. 23942-00-9), tailored for researchers, scientists, and professionals in the field of drug development. This document synthesizes critical data from safety data sheets (SDS), toxicological assessments of related compounds, and published research to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. An understanding of its physical and chemical properties is fundamental to its safe handling and application in experimental work.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| CAS Number | 23942-00-9 | [1] |
| Appearance | Not explicitly available for 5-hydroxy isomer; 2-hydroxy-5-methylbenzaldehyde is a light yellow crystalline solid. | [2] |
| Melting Point | Not explicitly available for 5-hydroxy isomer; 2-hydroxy-5-methylbenzaldehyde: 54-57 °C. | [2] |
| Boiling Point | Not explicitly available for 5-hydroxy isomer; 2-hydroxy-5-methylbenzaldehyde: 217 °C. | [2] |
| Solubility | Not explicitly available for 5-hydroxy isomer; 2-hydroxy-5-methylbenzaldehyde does not mix well with water. | [2] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safety and Handling
Proper handling and storage procedures are crucial to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases from 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation reaction of a primary amine with an aldehyde or ketone. Derivatives of 5-Hydroxy-2-methylbenzaldehyde are of particular interest in medicinal chemistry and materials science due to the presence of a hydroxyl group, a methyl group, and a reactive aldehyde functionality on the benzene ring. These structural features allow for the synthesis of a diverse library of Schiff base ligands and their metal complexes, which have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. The hydroxyl group can act as a coordination site for metal ions, enhancing the biological potency of the resulting complexes. This document provides detailed protocols for the synthesis of Schiff bases from this compound and outlines their potential applications, supported by experimental data.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction often proceeds under reflux and may be catalyzed by a few drops of acid.
General Synthesis Pathway
The general reaction for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂) is depicted below.
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base from this compound and Aniline Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add an equimolar amount of the respective substituted aniline (10 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized Schiff base by determining its melting point and recording its IR and NMR spectra.
Characterization Data
The formation of the Schiff base can be confirmed by the following spectroscopic data. The data provided here is for a representative Schiff base synthesized from a substituted benzaldehyde and aniline.[1]
| Spectroscopic Data | Characteristic Peaks |
| IR (cm⁻¹) | Appearance of a new band in the region of 1610-1630 cm⁻¹ due to the C=N (azomethine) stretch. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). A broad band in the region of 3200-3400 cm⁻¹ can be attributed to the phenolic -OH group. |
| ¹H NMR (ppm) | A singlet peak in the region of 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-). A singlet for the phenolic -OH proton, which may be downfield. Signals corresponding to the aromatic protons and the methyl group protons will also be present. |
| ¹³C NMR (ppm) | A signal in the region of 160-170 ppm attributed to the carbon of the azomethine group (C=N).[1] Signals for the aromatic carbons and the methyl carbon will also be observed. |
Applications in Drug Development
Schiff bases derived from hydroxybenzaldehydes are known to possess a wide range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Many Schiff bases and their metal complexes exhibit significant antibacterial and antifungal properties. The imine group is crucial for their biological activity. The antimicrobial efficacy of these compounds is often attributed to their ability to chelate with metal ions in the bacterial or fungal cell, disrupting normal cellular processes.
Protocol 2: Evaluation of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized Schiff bases can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized Schiff base in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only). A standard antimicrobial drug should be tested as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Table of Representative Antimicrobial Activity Data for Schiff Bases
| Compound | Test Organism | MIC (µg/mL) |
| Schiff base of p-aminophenol and benzaldehyde | Escherichia coli | 62.5 |
| Staphylococcus aureus | 62.5 | |
| Candida albicans | 250 | |
| Schiff base of p-aminophenol and anisaldehyde | Escherichia coli | 250 |
| Staphylococcus aureus | 62.5 | |
| Candida albicans | 62.5 |
Note: The data presented is for structurally related compounds to indicate potential activity. Specific MIC values for this compound derivatives should be determined experimentally.[2][3]
Anticancer Activity
Schiff bases have also been investigated for their potential as anticancer agents. Their mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.
Protocol 3: MTT Assay for Cytotoxicity
The cytotoxic effect of the synthesized Schiff bases on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Synthesized Schiff base
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution
-
DMSO
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours for cell attachment.
-
Treat the cells with various concentrations of the Schiff base dissolved in DMSO (the final DMSO concentration should be non-toxic to the cells).
-
Include a vehicle control (cells treated with DMSO alone) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway in Anticancer Activity
Some Schiff base derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Potential modulation of the MAPK signaling pathway by Schiff base derivatives.
Experimental Workflow Visualization
Caption: Overall experimental workflow for synthesis and evaluation.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds with significant potential in drug discovery and development. The straightforward synthesis and the tunability of their chemical structure by varying the primary amine component allow for the creation of large libraries for biological screening. The protocols and application notes provided herein offer a comprehensive guide for researchers interested in exploring the synthesis and therapeutic potential of these versatile molecules. Further investigations into their mechanisms of action and structure-activity relationships are warranted to advance their development as novel therapeutic agents.
References
Application Notes and Protocols for the Utilization of 5-Hydroxy-2-methylbenzaldehyde in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Hydroxy-2-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group ortho to each other on a substituted benzene ring, allows for a range of cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds such as coumarins, benzofurans, and Schiff bases, which are of significant interest in medicinal chemistry and materials science.
Application Note 1: Synthesis of Coumarins
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of oxygen-containing heterocycles widely recognized for their diverse pharmacological properties. The synthesis of coumarins from this compound typically proceeds through condensation reactions that form the α,β-unsaturated carbonyl system, which subsequently undergoes intramolecular cyclization (lactonization). The primary methods employed are the Knoevenagel condensation and the Perkin reaction.[1][2]
Key Synthetic Routes:
-
Knoevenagel Condensation: This reaction involves the condensation of this compound with active methylene compounds (e.g., malonic acid derivatives, ethyl acetoacetate) in the presence of a basic catalyst like piperidine or an amine.[2][3] This method is highly efficient and offers a direct route to 3-substituted coumarins.
-
Perkin Reaction: The Perkin reaction utilizes an acid anhydride and its corresponding carboxylate salt to condense with the aldehyde.[4][5] For the synthesis of coumarins from salicylaldehydes, this reaction leads to the formation of an ortho-hydroxycinnamic acid intermediate, which readily cyclizes to the coumarin core upon heating.[6][7]
Diagram of Synthetic Pathways to Coumarins:
Caption: Synthetic routes to coumarins from this compound.
Protocol 1: Synthesis of 3-(Methoxycarbonyl)-7-hydroxy-8-methylcoumarin via Knoevenagel Condensation
This protocol is adapted from a general procedure for the synthesis of coumarins using an ionic liquid and L-proline as a catalyst.[3]
Materials:
-
This compound
-
Dimethyl malonate
-
L-proline
-
1-Methyl-3-methylimidazolium methylsulfate ([MMIm][MSO4]) (or another suitable solvent like ethanol)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), dimethyl malonate (1.2 mmol), and L-proline (1.2 mmol).
-
Add the ionic liquid [MMIm][MSO4] (2 mL) or ethanol (10 mL) as the solvent.
-
Stir the mixture at 80°C. If using ethanol, heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane:ethyl acetate 4:1).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water to remove the catalyst and solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-(methoxycarbonyl)-7-hydroxy-8-methylcoumarin.
| Reactant | Molar Ratio | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound, Dimethyl malonate | 1:1 | L-proline | [MMIm][MSO4] | 80°C | 6 | 92 | [3] |
Application Note 2: Synthesis of Benzofurans
Benzofurans are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The Rap-Stoermer reaction is a classical and efficient method for the synthesis of 2-acylbenzofurans from salicylaldehydes.[8][9][10] This reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base.[11]
Diagram of Benzofuran Synthesis Workflow:
Caption: General workflow for the synthesis of benzofurans via Rap-Stoermer reaction.
Protocol 2: Synthesis of 2-Acyl-6-hydroxy-7-methylbenzofurans via Rap-Stoermer Reaction
This protocol is a generalized procedure based on the Rap-Stoermer reaction, which is highly applicable to substituted salicylaldehydes.[10]
Materials:
-
This compound
-
An appropriate α-haloketone (e.g., 2-bromoacetophenone)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) (optional, can be run solvent-free)
-
Ethanol or other suitable recrystallization solvent
Equipment:
-
Sealed reaction vessel or round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine this compound (1 mmol), the α-haloketone (1.1 mmol), and the base (e.g., TEA, 1.5 mmol).
-
If using a solvent, add DMF (5 mL). For a solvent-free reaction, ensure the reactants are well-mixed.
-
Seal the vessel or equip the flask with a condenser and heat the mixture to 130°C with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, evaporate the solvent, and purify the crude product by recrystallization from a suitable solvent.
| Reactants | Base | Solvent | Temperature | Yield (%) | Reference |
| Substituted Salicylaldehydes, α-Haloketones | Triethylamine | Solvent-free | 130°C | 81-97 | [10] |
Application Note 3: Synthesis of Schiff Bases
Schiff bases, or anils, are formed by the condensation of a primary amine with an aldehyde or ketone.[12][13][14] Those derived from salicylaldehydes are of particular interest due to the presence of an intramolecular hydrogen bond and their utility as ligands in coordination chemistry and as intermediates for the synthesis of more complex heterocyclic systems.[15] The reaction is typically straightforward, often requiring simple mixing of the reactants in an appropriate solvent.
Diagram of Schiff Base Formation:
Caption: General scheme for the formation of a Schiff base.
Protocol 3: General Synthesis of a Schiff Base from this compound
This is a general protocol for Schiff base formation, which is a common and high-yielding reaction.[12]
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (10 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Add the primary amine (10 mmol) to the solution.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate from the solution upon cooling.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.
| Reactants | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 5-Bromo-2-hydroxybenzaldehyde, Aniline | Ethanol | None | Reflux, 3h | High (not specified) | [12] |
Note: The yields for Schiff base formation are typically high, often exceeding 90%.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. sciforum.net [sciforum.net]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Hydroxy-2-methylbenzaldehyde as a Versatile Building Block in Organic Synthesis
Introduction
5-Hydroxy-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate and building block in organic synthesis.[1][2][3] Its structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a methyl group on the benzene ring, allows for a wide range of chemical transformations. This unique combination of functional groups makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds, Schiff bases, and other complex molecules, many of which are investigated for their significant pharmacological potential in drug discovery and development.[4][5]
These application notes provide detailed methodologies and protocols for several key synthetic transformations using this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Synthesis of Schiff Bases via Condensation Reaction
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound.[6][7] Derivatives synthesized from this compound have been explored for various biological activities, including antimicrobial and antioxidant properties.[5]
General Reaction Scheme:
Caption: General scheme for Schiff base synthesis.
Experimental Protocol: Synthesis of 4-Hydroxy-3-((2-hydroxy-5-methylbenzylidene)amino)benzenesulfonic acid
This protocol is adapted from the synthesis of a sulfonic acid-based imine compound.[5]
-
Reaction Setup: Dissolve 3-amino-4-hydroxybenzenesulfonic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of this compound.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight to ensure completion.[8]
-
Product Isolation: Upon completion, the reaction mixture is cooled. The resulting solid precipitate (the Schiff base) is collected by filtration.
-
Purification: The crude product is washed with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]
Quantitative Data Summary: Schiff Base Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |
| This compound | 3-Amino-4-hydroxybenzenesulfonic acid | Ethanol | Stirring/Reflux | 4-Hydroxy-3-((2-hydroxy-5-methylbenzylidene)amino)benzenesulfonic acid | Not specified | [5] |
| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Ethanol | Reflux, 3 hr | 2-bromo-4-((E)-(phenylimino)methyl)phenol | Not specified | [8] |
Synthesis of Coumarins via Knoevenagel Condensation
Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic substances found in plants and are known for their wide range of biological activities, including anti-inflammatory and anticoagulant properties.[9][10] The Knoevenagel condensation is a classic method for synthesizing coumarins from o-hydroxybenzaldehydes and active methylene compounds.[11]
General Reaction Scheme:
Caption: General scheme for Coumarin synthesis.
Experimental Protocol: Synthesis of a 6-Methylcoumarin Derivative
This protocol is a generalized procedure based on the Knoevenagel condensation of salicylaldehydes.[9][12]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an active methylene compound such as diethyl malonate (1.1 equivalents) in a suitable solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or L-proline (e.g., 0.1 equivalents), to the solution.[9][13]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling the mixture to room temperature, the solvent is often removed under reduced pressure. The residue is then treated with cold water or acidified to precipitate the product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol.
Quantitative Data Summary: Knoevenagel Condensation for Coumarin Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | Reflux | High | [9] |
| Substituted Salicylaldehydes | Phenylacetic acids | N-methylmorpholine | DMF | 110 °C | up to 95% | [9] |
| o-Vanillin | Dimethyl malonate | Lithium sulfate | Solvent-free (ultrasound) | - | 96-97% | [13] |
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[14][15][16] They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[17]
General Reaction Scheme:
Caption: General scheme for Chalcone synthesis.
Experimental Protocol: Synthesis of a Hydroxylated Chalcone
This protocol is adapted from general Claisen-Schmidt condensation procedures.[18][19]
-
Reactant Preparation: Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a reaction vessel.
-
Base Addition: While stirring, slowly add an aqueous solution of a strong base, such as 10-40% sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture.[16][20]
-
Reaction: Continue stirring the mixture at room temperature. A precipitate often begins to form. The reaction may be stirred for a period of 1 to 24 hours.[19][20]
-
Product Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.[20] Filter the solid product and wash it with cold water until the washings are neutral to remove excess base.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol.[14]
Quantitative Data Summary: Claisen-Schmidt Condensation
| Aldehyde | Ketone | Base | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde Derivatives | Acetophenone Derivatives | KOH | Ethanol | 40 °C, Ultrasound | High | [18] |
| Benzaldehyde | Acetone | 10% NaOH | Ethanol | Room Temp, 20 min | Not specified | [20] |
| Various Benzaldehydes | o-Hydroxyacetophenone | 60% KOH | Ethanol | Room Temp, 1.5 hr stirring | Good | [19] |
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of compounds derived from this compound.
Caption: Generalized experimental workflow.
Role as a Central Building Block
This compound is a starting point for various classes of compounds, highlighting its versatility.
Caption: Role as a central building block.
Potential Biological Action: MAPK Signaling Pathway Modulation
Derivatives of 2-hydroxybenzaldehyde, such as Schiff bases, have been investigated for their potential to induce apoptosis in cancer cells by modulating signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[21]
Caption: Potential modulation of the MAPK pathway.
References
- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H8O2) [pubchemlite.lcsb.uni.lu]
- 3. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. jetir.org [jetir.org]
- 7. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review [mdpi.com]
- 12. Coumarin synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. jetir.org [jetir.org]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 18. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Claisen-Schmidt Condensation [cs.gordon.edu]
- 21. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formylation of p-Cresol to Yield 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formylation of phenols is a crucial chemical transformation for the synthesis of hydroxybenzaldehydes, which are valuable intermediates in the pharmaceutical, fragrance, and polymer industries. 5-Hydroxy-2-methylbenzaldehyde, a derivative of p-cresol, is a significant building block in the synthesis of various complex organic molecules. This document provides detailed protocols and comparative data for the synthesis of this compound from p-cresol, focusing on the Duff reaction, Reimer-Tiemann reaction, and Vilsmeier-Haack reaction.
Data Presentation: Comparison of Formylation Methods for p-Cresol
The selection of a formylation method depends on factors such as desired regioselectivity, reaction yield, and the scalability of the process. The following table summarizes quantitative data for different methods used in the formylation of p-cresol.
| Reaction Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Duff Reaction | Hexamethylenetetramine, Acetic Acid | Glacial Acetic Acid | 118 | 3 h | Moderate | [1] |
| Modified Duff Reaction | Hexamethylenetetramine, Trifluoroacetic Acid | Trifluoroacetic Acid | Reflux | 24 h | Good | [2] |
| Reimer-Tiemann Reaction | Chloroform, Sodium Hydroxide | Ethanol/Water (2:1) | 70 | 3 h | Not Specified | [3] |
| Vilsmeier-Haack Reaction | DMF, SOCl₂ | Dichloroethane | Reflux | 4-5 h | 78 | [4][5] |
| Vilsmeier-Haack (Microwave) | DMF, SOCl₂ | Solvent-free | N/A | 30 s | 80 | [5][6] |
Experimental Protocols
Protocol 1: Modified Duff Reaction for the Synthesis of this compound
This protocol is adapted from a modified Duff reaction which allows for controlled mono-formylation of substituted phenols.[2]
Materials:
-
p-Cresol (4-methylphenol)
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
4 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (e.g., 10 mmol).
-
Addition of Reagents: To the flask, add hexamethylenetetramine (e.g., 12 mmol, 1.2 equivalents) followed by the slow addition of trifluoroacetic acid (e.g., 50 mL).
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into 4 M HCl (e.g., 150 mL).
-
Extraction: The aqueous mixture is extracted with dichloromethane (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via the modified Duff reaction.
References
Application Notes and Protocols for the Quantification of 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Hydroxy-2-methylbenzaldehyde, a key intermediate in various synthetic processes. The following methods offer a range of options in terms of selectivity, sensitivity, and throughput to suit diverse analytical needs in research, quality control, and drug development.
Introduction
This compound (C₈H₈O₂) is an aromatic aldehyde whose accurate quantification is crucial for process monitoring, purity assessment, and stability testing.[1][2][3] This document outlines three common analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section includes a summary of the method's performance, a detailed experimental protocol, and a visual representation of the workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic aldehydes. This method provides excellent resolution and sensitivity for the analysis of this compound. The protocol is based on isocratic elution from a reverse-phase C18 column and UV detection, offering a straightforward and reliable analytical solution.[4][5][6]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-UV method for the quantification of this compound, based on established methods for similar benzaldehyde derivatives.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.[5]
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the acetonitrile and water mixture. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Calibration and Quantification:
-
Inject the working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the quantification of volatile and semi-volatile compounds like this compound. This method offers excellent specificity through mass spectrometric detection, making it ideal for complex matrices. The protocol provided is adapted from established methods for similar aromatic aldehydes.[7][8][9]
Quantitative Data Summary
The following table presents the expected performance characteristics for a GC-MS method for the quantification of this compound.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.07 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocol
1. Instrumentation and GC-MS Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
2. Reagent and Standard Preparation:
-
Solvent: High-purity dichloromethane or ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the selected solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte using a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
4. Calibration and Quantification:
-
Inject the working standard solutions into the GC-MS system.
-
Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 136) against the concentration of the standards.
-
Inject the prepared sample and record the peak area of the quantifier ion.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a rapid and straightforward method for the quantification of phenolic aldehydes, particularly for routine analysis where high sample throughput is required and the sample matrix is relatively simple. This method is based on the inherent UV absorbance of the analyte or its reaction with a colorimetric reagent.[10][11][12][13][14]
Quantitative Data Summary
The following table outlines the anticipated performance of a UV-Visible spectrophotometric method for this compound.
| Parameter | Anticipated Performance |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 3% |
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer: A standard double-beam or single-beam instrument.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Reagent and Standard Preparation:
-
Solvent: A suitable UV-transparent solvent such as ethanol or methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to obtain concentrations in the linear range (e.g., 1, 2, 5, 10, 15, 20, and 25 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the solvent to a known volume.
-
If necessary, dilute the sample solution to bring the concentration within the calibration range.
4. Wavelength Selection and Measurement:
-
Scan the UV spectrum of a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
5. Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Logical Relationship Diagram
Caption: Logical flow for spectrophotometric quantification.
References
- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H8O2) [pubchemlite.lcsb.uni.lu]
- 3. a2bchem.com [a2bchem.com]
- 4. [PDF] HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS . | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde, 2-hydroxy-5-methyl- | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. rjstonline.com [rjstonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. On the spectrophotometric determination of total phenolic and flavonoid contents - Repository of the Academy's Library [real.mtak.hu]
- 13. mdpi.com [mdpi.com]
- 14. redalyc.org [redalyc.org]
HPLC method for 5-Hydroxy-2-methylbenzaldehyde analysis
An Application Note and Protocol for the HPLC Analysis of 5-Hydroxy-2-methylbenzaldehyde
Application Note
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and flavoring agents. Accurate and reliable analytical methods are crucial for determining its purity, monitoring reaction progress, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a recommended reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
While a specific, validated HPLC method for this compound is not widely published, the protocol outlined below is based on established methods for structurally similar aromatic aldehydes and related phenolic compounds.[1][2][3] The proposed method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture, with an acid modifier to ensure good peak shape.
Principle
The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase. The compound is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[2]
-
Solvents: HPLC grade acetonitrile and water.
-
Analyte: this compound standard.
-
Sample Diluent: Mobile phase or a mixture of acetonitrile and water.
2. Chromatographic Conditions
The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid[1][4] |
| Gradient | Isocratic or Gradient (e.g., 40-60% Acetonitrile) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase: Prepare the desired composition of acetonitrile and water. For example, for a 50:50 (v/v) mobile phase, mix 500 mL of acetonitrile with 500 mL of water. Add 1 mL of phosphoric acid to the 1 L mixture to make a 0.1% solution. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for creating a calibration curve.
4. Sample Preparation
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
Quantitative data from method validation should be summarized in tables for clarity. The following are examples of tables that should be generated.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | (e.g., 1.1) |
| Theoretical Plates (N) | N ≥ 2000 | (e.g., 8500) |
| Retention Time (Rt) | (Specify time) | (e.g., 4.5 min) |
| % RSD for Peak Area | ≤ 2.0% | (e.g., 0.8%) |
| % RSD for Retention Time | ≤ 1.0% | (e.g., 0.3%) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | (e.g., > 0.999) |
| Range | (e.g., 1 - 100 µg/mL) |
| Limit of Detection (LOD) | (e.g., 0.1 µg/mL) |
| Limit of Quantification (LOQ) | (e.g., 0.3 µg/mL) |
| Accuracy (% Recovery) | (e.g., 98 - 102%) |
| Precision (% RSD) | (e.g., < 2.0%) |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for GC-MS Analysis of 5-Hydroxy-2-methylbenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The analysis of its reaction products is crucial for reaction monitoring, yield optimization, quality control, and the comprehensive characterization of novel derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection of volatile and semi-volatile compounds. This document provides detailed protocols for the GC-MS analysis of this compound and its reaction products, guidance on data interpretation, and illustrative quantitative data.
Data Presentation
The following table presents hypothetical quantitative data for a representative reaction of this compound, such as an oxidation or condensation reaction. This data is for illustrative purposes to demonstrate the format for presenting such results.
Table 1: Illustrative Quantitative GC-MS Analysis of a this compound Reaction Mixture
| Compound ID | Compound Name | Retention Time (min) | Peak Area (Arbitrary Units) | Concentration (µg/mL) | Relative Abundance (%) |
| 1 | This compound | 12.5 | 1,500,000 | 50.0 | 50.0 |
| 2 | 5-Hydroxy-2-methylbenzoic acid | 14.2 | 800,000 | 26.7 | 26.7 |
| 3 | Unidentified Byproduct 1 | 15.8 | 300,000 | 10.0 | 10.0 |
| 4 | Unidentified Byproduct 2 | 16.5 | 400,000 | 13.3 | 13.3 |
Experimental Protocols
A detailed methodology is essential for reproducible and reliable results in the GC-MS analysis of this compound and its reaction products.
Sample Preparation
The appropriate sample preparation technique depends on the reaction mixture matrix. For many organic synthesis reactions, a simple dilution is sufficient.
-
Solvent Selection: Use a high-purity (GC or HPLC grade) volatile organic solvent such as dichloromethane, ethyl acetate, or hexane. Ensure the solvent does not co-elute with any of the compounds of interest.
-
Sample Dilution Protocol:
-
Accurately transfer a known volume (e.g., 100 µL) of the reaction mixture to a volumetric flask.
-
Dilute the sample with the chosen solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-50 µg/mL).
-
If the sample contains solid particles, centrifuge or filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.
-
Transfer the final diluted sample to a 2 mL GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a good starting point and may require optimization for your specific instrument and application.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injection Mode | Split (e.g., 50:1) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis of target compounds. |
| SIM Ions for this compound | Quantifier ion: m/z 136 (Molecular Ion); Qualifier ions: m/z 135, 107 |
Data Processing and Quantification
-
Peak Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by running a standard of this compound.
-
Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound at different concentrations. The concentration of the analyte in the reaction mixture can be determined by comparing its peak area to the calibration curve. For reaction products, if standards are available, a similar calibration can be performed. If standards are not available, relative abundance can be estimated based on peak area percentages.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the GC-MS analysis workflow.
Logical Relationship of Analysis
Caption: Logical flow from sample to qualitative and quantitative results.
Application Notes and Protocols for the Nitration of 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 5-Hydroxy-2-methylbenzaldehyde is a crucial electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto the benzene ring. The resulting nitro-substituted phenolic aldehyde is a versatile intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. The presence of the hydroxyl, methyl, and aldehyde groups on the aromatic ring influences the regioselectivity of the nitration reaction. Careful control of reaction conditions is essential to achieve the desired product with high yield and purity. This document provides a detailed experimental protocol for the nitration of this compound, based on established methodologies for similar phenolic aldehydes.
Reaction Principle
The nitration of this compound involves the reaction of the aromatic ring with a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid, or milder reagents such as cerium ammonium nitrate. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director, and the aldehyde group is a meta-director. The combined electronic effects of these substituents will direct the incoming nitro group to a specific position on the ring, most likely ortho to the powerful hydroxyl directing group.
Experimental Protocol
This protocol describes the nitration of this compound using nitric acid in an acetic acid solvent system. This method is adapted from established procedures for the nitration of analogous phenolic aldehydes.[1][2]
Materials:
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This compound
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
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Deionized Water
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Ice
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Sodium Bicarbonate (5% solution)
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Anhydrous Sodium Sulfate
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
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Magnetic stirrer and stir bar
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Ice bath
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Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 volumes relative to the starting material).
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Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
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Preparation of Nitrating Agent: In a separate, pre-cooled dropping funnel, carefully add concentrated nitric acid (1.1 eq).
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Addition of Nitrating Agent: Add the nitric acid dropwise to the stirred solution of this compound over a period of 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition to minimize side product formation.[1]
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Reaction Monitoring: After the complete addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g). A solid precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to litmus paper. This step is crucial to remove any residual acid.
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Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure nitro-substituted product.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value/Description |
| Starting Material | This compound |
| Reagents | Nitric Acid (70%), Glacial Acetic Acid |
| Molar Ratio (Starting Material:Nitric Acid) | 1 : 1.1 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours post-addition |
| Work-up Procedure | Precipitation in ice water, filtration |
| Purification Method | Recrystallization (e.g., from ethanol) |
Safety Precautions
-
Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic; therefore, strict temperature control is essential to prevent runaway reactions.
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The addition of the nitrating agent should be slow and controlled.
Characterization of the Product
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -CHO, -NO₂).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Generalized pathway for electrophilic aromatic nitration.
References
Application Notes and Protocols for the Use of 5-Hydroxy-2-methylbenzaldehyde in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 5-Hydroxy-2-methylbenzaldehyde. This document offers detailed protocols for the synthesis of Schiff base fluorescent probes, a summary of their key quantitative data for the detection of metal ions, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound in Fluorescent Probe Design
This compound is a valuable building block in the synthesis of fluorescent probes, particularly for the detection of metal ions. Its salicylaldehyde core structure, featuring a hydroxyl group ortho to an aldehyde, is ideal for forming Schiff base derivatives through condensation with various amines.[1] These Schiff bases often exhibit interesting photophysical properties, such as Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated upon coordination with a target analyte.[1]
The introduction of different amine-containing fluorophores or binding moieties allows for the tuning of the probe's selectivity and signaling mechanism. Upon binding to a specific metal ion, these probes can exhibit a "turn-on" fluorescence response due to mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the rigidity of the molecule upon metal chelation minimizes non-radiative decay pathways and enhances fluorescence emission.[1]
Signaling Pathways and Detection Mechanisms
The fluorescence sensing mechanism of probes derived from this compound typically involves the modulation of ESIPT and the induction of CHEF upon metal ion binding.
In the free probe, the molecule can exist in an equilibrium between its enol and keto forms, with the ESIPT process often leading to a non-fluorescent or weakly fluorescent state. Upon chelation with a metal ion, this proton transfer is inhibited, and the molecule becomes more rigid. This conformational restriction reduces non-radiative decay and leads to a significant enhancement of fluorescence, providing a "turn-on" signal for the detection of the target analyte.
Diagram of the General Signaling Pathway
Caption: General signaling mechanism of a this compound-based fluorescent probe.
Quantitative Data of Analogous Fluorescent Probes
The following table summarizes the performance of fluorescent probes synthesized from 5-methyl salicylaldehyde, a close structural analog of this compound, for the detection of Al³⁺.[1] This data provides an expected performance benchmark for probes derived from this compound.
| Probe Name | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Solvent System |
| Probe 3a | Al³⁺ | 375 | 465 | Not Reported | 3.16 x 10⁻⁷ M | DMF/H₂O |
| Probe 3b | Al³⁺ | 380 | 470 | Not Reported | 2.81 x 10⁻⁷ M | DMF/H₂O |
| Probe 3c | Al³⁺ | 370 | 455 | Not Reported | 4.02 x 10⁻⁷ M | DMF/H₂O |
Data extracted from a study on 5-methyl salicylaldehyde-based probes, which are structurally similar to probes that can be synthesized from this compound.[1]
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of Schiff base fluorescent probes from salicylaldehyde derivatives and are expected to be applicable for this compound.[1]
Synthesis of a Generic Schiff Base Fluorescent Probe
This protocol describes the general one-step condensation reaction to form a Schiff base fluorescent probe.
Diagram of the General Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Hydroxy-2-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Hydroxy-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What are the likely impurities?
A dark and oily appearance of the crude product typically suggests the presence of unreacted starting materials, isomeric by-products, and potentially polymeric materials. Common synthesis routes for this compound, such as the Reimer-Tiemann or Duff reaction starting from p-cresol, can lead to several impurities:
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Unreacted p-cresol: The starting phenol may not have fully reacted.
-
Isomeric by-products: The primary isomeric impurity is often 3-hydroxy-4-methylbenzaldehyde, where the formyl group is added to the para position relative to the hydroxyl group of p-cresol.
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Polymeric materials: Phenolic compounds can be susceptible to oxidation and polymerization, especially under basic reaction conditions, leading to tarry residues.
Q2: How can I get a preliminary assessment of the purity of my crude product?
Thin Layer Chromatography (TLC) is a rapid and effective method to assess the purity of your crude this compound. By spotting the crude material alongside the starting material (p-cresol, if available) on a TLC plate, you can visualize the number of components. The desired product, this compound, is more polar than p-cresol but may have a similar polarity to the isomeric by-product.
Q3: What are the recommended methods for purifying crude this compound?
The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
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Recrystallization: This is an effective technique for removing small amounts of impurities with different solubilities. It is generally faster and uses less solvent than column chromatography.
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Column Chromatography: This method is ideal for separating compounds with similar polarities, such as the desired product and its isomeric by-products.[1]
Q4: My attempt at recrystallization resulted in an "oiling out" of the product instead of crystals. What should I do?
"Oiling out" can occur if the solution is supersaturated or if the melting point of the solute is lower than the boiling point of the solvent.[1] Here are some troubleshooting steps:
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Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of the better solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
-
Scratch the inside of the flask: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
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Seed the solution: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
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Change the solvent system: The chosen solvent or solvent mixture may not be optimal. Experiment with different solvents or solvent ratios.
Q5: How do I choose the right mobile phase for column chromatography?
The selection of an appropriate mobile phase is critical for successful separation in column chromatography. This is best determined by preliminary analysis using TLC.[1]
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Test various solvent systems: Use different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for a good separation: The ideal mobile phase will show a clear separation between the spot of the desired product and the spots of the impurities. A difference in Rf values (ΔRf) of at least 0.2 is desirable.
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Target an optimal Rf value: For effective separation on a column, the Rf value of the desired product should be around 0.3-0.4.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or broad melting point of the purified product | Presence of residual impurities (e.g., isomeric by-products, unreacted starting material, or solvent). | - Perform another purification step (e.g., re-recrystallization or column chromatography).- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Multiple spots on TLC after purification | - Ineffective purification method for the specific impurities present.- Co-elution of impurities with the product during column chromatography. | - If recrystallization was used, try column chromatography for better separation of isomers.- If column chromatography was used, optimize the mobile phase to achieve better separation (e.g., use a shallower solvent gradient). |
| Low recovery from recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used for dissolution.- Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary for complete dissolution.- Pre-heat the funnel and filter paper during hot filtration to prevent the product from crashing out. |
| Poor separation during column chromatography | - Inappropriate mobile phase polarity.- Column overloading.- Column packing issues (e.g., air bubbles, cracks). | - Optimize the mobile phase using TLC before running the column.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform stationary phase bed. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol [2] |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not available |
| Boiling Point | 257.0 ± 20.0 °C (Predicted)[3] |
| Solubility | Soluble in many organic solvents |
Table 2: Illustrative Comparison of Purification Techniques for a Structurally Similar Compound (2-Hydroxy-5-methyl-3-nitrobenzaldehyde)
Note: The following data is for a related compound and should be considered as a general guideline. Actual yields and purity for this compound may vary.
| Technique | Purity Achieved | Typical Yield | Pros | Cons |
| Recrystallization | >98%[1] | 60-80%[1] | Simple, fast, good for removing impurities with different solubility profiles. | May not be effective for separating isomers; potential for "oiling out".[1] |
| Column Chromatography | >99%[1] | 40-70%[1] | Excellent for separating compounds with similar polarities, including isomers.[1] | More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined experimentally. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol or toluene).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add a solvent in which the product is less soluble (an "anti-solvent" e.g., water or hexane) dropwise with swirling until the solution becomes faintly cloudy.
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Clarification: Add a few drops of the hot primary solvent to re-dissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating this compound from impurities with similar polarities, such as isomeric by-products.
-
Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides good separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pack the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
References
troubleshooting 5-Hydroxy-2-methylbenzaldehyde synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-methylbenzaldehyde, commonly known as 2-Hydroxy-5-methylbenzaldehyde. The content addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the formylation of p-cresol (4-methylphenol). Common methods for this electrophilic aromatic substitution include:
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The Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (like NaOH) to achieve ortho-formylation of phenols.[1][2] The reactive intermediate is dichlorocarbene.[3][4]
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The Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or acetic acid.[5][6] It is known for its preference for ortho-formylation.[7]
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Magnesium Chloride/Paraformaldehyde Method: This is a highly regioselective method that gives exclusively ortho-formylation of phenols with good yields.[8][9]
Q2: I am experiencing very low yields in my formylation reaction. What are the common causes?
A2: Low yields in formylation reactions are a frequent issue. Several factors can contribute:
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Moisture: Many formylating reagents are sensitive to moisture, which can quench the reaction.[10] Ensure all glassware is dry and use anhydrous solvents.
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Reagent Quality: The purity and reactivity of reagents, such as the base in the Reimer-Tiemann reaction or the HMTA in the Duff reaction, are critical.
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Reaction Temperature: Suboptimal temperatures can either slow the reaction to a halt or promote side reactions and decomposition.[11]
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Improper Stoichiometry: The molar ratios of the reactants must be carefully controlled to favor the desired product and minimize side reactions like di-formylation.[11]
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Inefficient Mixing: In biphasic systems like the Reimer-Tiemann reaction, vigorous stirring is necessary to ensure adequate mass transfer between the aqueous and organic layers.[3]
Q3: My reaction produced a significant amount of dark, tarry residue. What is this and how can it be prevented?
A3: The formation of a dark, resinous material is a common side reaction, particularly in the formylation of phenols.[11] This is typically due to phenol-formaldehyde polymerization. To minimize resin formation, consider the following strategies:
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Control Temperature: Avoid excessively high temperatures, which accelerate polymerization.[11]
-
Adjust Stoichiometry: Use a formaldehyde equivalent-to-phenol ratio of less than one where possible.[11]
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Limit Reaction Time: Monitor the reaction's progress and quench it as soon as a sufficient amount of the desired product has formed to prevent over-reaction.[11]
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Use a Milder Catalyst: In acid-catalyzed reactions, a milder acid may reduce the rate of polymerization.[11]
Q4: I am observing a higher molecular weight byproduct. Could this be di-formylation?
A4: Yes, the formation of a higher molecular weight product often indicates di-formylation, where two aldehyde groups are added to the aromatic ring. This is particularly common in the Duff reaction when both ortho positions on the phenol are available.[6][11] Since the starting material p-cresol has two equivalent ortho positions, di-formylation is a possible side reaction.[12] To prevent this, you should reduce the amount of the formylating agent (e.g., HMTA) relative to the p-cresol substrate.[11]
Troubleshooting Guide
Problem 1: Low Yield and Isomer Formation in Reimer-Tiemann Reaction
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Question: My Reimer-Tiemann reaction of p-cresol is giving a low yield of this compound, and I suspect other isomers are forming. How can I improve this?
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Answer: The Reimer-Tiemann reaction generally favors ortho-formylation but can produce para isomers if the ortho positions are blocked.[13] With p-cresol, only ortho-formylation is expected. Low yields are a known limitation of this reaction.[3]
-
Troubleshooting Steps:
-
Ensure Strong Basic Conditions: The reaction requires a strong base like NaOH or KOH to deprotonate both the phenol and the chloroform, leading to the formation of the reactive dichlorocarbene species.[1]
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Optimize Temperature: The reaction is often initiated by heating but is highly exothermic. Careful temperature control is needed to prevent side reactions.[4]
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Vigorous Stirring: The reaction is typically biphasic. Use a phase-transfer catalyst or ensure very rapid stirring to maximize the interface between the aqueous and organic layers.[4]
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Purity of Reagents: Use high-purity chloroform and phenol. Impurities can lead to undesired side products.
-
-
Problem 2: Excessive Polymer/Resin Formation in Duff Reaction
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Question: When I attempt the Duff reaction with p-cresol and HMTA, I get very little product and a large amount of an intractable polymer. What's going wrong?
-
Answer: Polymer formation is a significant side reaction in the Duff reaction, caused by the condensation of the phenol with formaldehyde equivalents generated from HMTA.[11]
-
Troubleshooting Steps:
-
Check Reagent Stoichiometry: The primary method to control the reaction is to adjust the molar ratio of HMTA to the phenol. An excess of HMTA can lead to di-formylation and polymerization.[11] A 1:1 ratio is a good starting point to favor mono-formylation.
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Control Temperature: High temperatures accelerate resin formation. Maintain the lowest effective temperature for the formylation to proceed at a reasonable rate.[11] For instance, using trifluoroacetic acid (TFA) as the solvent, keeping the temperature around 70°C can help prevent polymerization.[11]
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Minimize Reaction Time: Prolonged reaction times increase the likelihood of side reactions. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.[11]
-
-
Problem 3: Product Purification Difficulties
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Question: My crude product is an oily solid with a broad melting point, and TLC shows multiple spots. How can I effectively purify this compound?
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Answer: Purification challenges often arise from the presence of unreacted p-cresol, isomeric byproducts, or resinous materials.[14]
-
Troubleshooting Steps:
-
Assess Purity: Use Thin Layer Chromatography (TLC) to identify the number of components. Spot the crude product alongside the p-cresol starting material to help identify it.[14]
-
Recrystallization: This is often the first method to try. A mixed solvent system can be effective. A good starting point is a combination of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate or toluene.[14]
-
Column Chromatography: If recrystallization is ineffective due to impurities with similar polarities to the product, column chromatography is necessary. A typical mobile phase could be a mixture of hexane and ethyl acetate.[14]
-
-
Data Presentation
Table 1: Comparison of Common Formylation Methods for Phenols
| Reaction | Key Reagents | Typical Conditions | Selectivity | Common Side Products | Reference |
| Reimer-Tiemann | Phenol, Chloroform, Strong Base (e.g., NaOH) | Biphasic system, 60-70°C | Primarily ortho | Para-isomer, Dichloromethyl substituted phenol, Resins | [1][2] |
| Duff | Phenol, Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid) | 70-150°C | Primarily ortho | Di-formylated products, Resins, Schiff's base intermediate | [5][6] |
| MgCl₂/Paraformaldehyde | Phenol, MgCl₂, Paraformaldehyde, Triethylamine | Anhydrous THF or ACN, Reflux (~75°C) | Exclusively ortho | 2-methoxymethylphenol derivatives (with prolonged time) | [8] |
Table 2: Effect of Stoichiometry on Duff Reaction of p-Cresol
| Substrate | HMTA:Substrate Ratio | Mono-formylation Product | Di-formylation Product | Reference |
| p-cresol | 1:1 | High Yield (not specified) | Lower Yield (not specified) | [11] |
| p-cresol | Excess HMTA | Lower Yield (not specified) | Higher Yield (not specified) | [11] |
Experimental Protocols
Key Experiment: Ortho-Formylation of p-Cresol via the Magnesium Chloride/Paraformaldehyde Method
This procedure is adapted from a general, high-yield method for the ortho-formylation of phenols.[8]
Materials:
-
p-Cresol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).
-
Solvent and Base Addition: Add anhydrous THF via syringe. Then, add triethylamine (2 equivalents) dropwise via syringe and stir the mixture for 10 minutes.
-
Substrate Addition: Add p-cresol (1 equivalent) dropwise via syringe.
-
Reaction: Immerse the flask in an oil bath and heat to a gentle reflux (approximately 75°C) for 2-4 hours. The reaction progress can be monitored by TLC.[8]
-
Work-up:
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from hexane) or by column chromatography to yield pure this compound.[8]
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Logical workflow for troubleshooting di-formylation.
Caption: Common side reaction pathways in the formylation of p-cresol.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. About: Duff reaction [dbpedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
optimizing reaction conditions for 5-Hydroxy-2-methylbenzaldehyde synthesis
Technical Support Center: Optimizing Synthesis of 5-Hydroxy-2-methylbenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound start from p-cresol (4-methylphenol). The main approaches are electrophilic aromatic substitution reactions that introduce a formyl group (-CHO) onto the aromatic ring. Key methods include:
-
The Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) in an acidic medium (like glycerol/boric acid or acetic acid) to achieve ortho-formylation of phenols. It generally favors formy[1][2]lation at the position ortho to the hydroxyl group.
-
The Reimer-Tiemann [1][3]Reaction: This method involves reacting a phenol with chloroform (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide. The reactive species is d[4][5]ichlorocarbene (:CCl₂). This reaction also typica[4][5]lly yields the ortho-formylated product as the major isomer.
-
Oxidation of p-Cres[5][6]ol: Direct oxidation of the methyl group of p-cresol can yield the corresponding aldehyde. This can be achieved using various oxidizing agents and catalytic systems, often involving transition metals like cobalt or copper-manganese oxides in a basic medium.
Q2: Why is p-cresol th[7][8]e most common starting material?
A2: p-Cresol is the logical precursor because its chemical structure (a methyl group and a hydroxyl group para to each other) directly corresponds to the desired product's skeleton. The synthesis involves introducing a formyl group at one of the positions ortho to the strongly activating hydroxyl group.
Q3: What are the major challenges and side products in these syntheses?
A3: Common challenges include low yields, the formation of isomers, and difficult purification.
-
In the Duff Reaction , yields can be inefficient. Over-reaction can lead to[1] diformylation if both ortho positions are available.
-
The Reimer-Tiemann [1][9]Reaction is notorious for modest yields and the formation of a cyclohexadienone byproduct (from dichlorocarbene addition at the para position).
-
In catalytic oxidat[6][10]ion , over-oxidation of the desired aldehyde to the corresponding carboxylic acid (5-hydroxy-2-methylbenzoic acid) is a significant side reaction. Formation of benzyl alcoh[7]ol or benzyl methyl ether byproducts can also occur.
Troubleshooting Gu[8]ide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Ineffective Reagents (Duff/Reimer-Tiemann) | Ensure hexamine is dry and chloroform is free of stabilizing alcohol. Use a fresh, high-purity grade of stannous chloride if applicable in other synthesis routes. |
| Insufficient Base/A[11]cid (All Methods) | In the Reimer-Tiemann reaction, ensure a sufficiently high concentration of hydroxide (e.g., 10-40% aqueous NaOH) to deprotonate both the phenol and chloroform. For the Duff reaction, en[4]sure the acidic medium (e.g., acetic acid, TFA) is effective. |
| Poor Phase Mixing ([12]Reimer-Tiemann) | The reaction is biphasic (aqueous NaOH and organic chloroform). Use vigorous stirring, a [5]phase-transfer catalyst, or an emulsifying solvent like 1,4-dioxane to improve reagent contact. |
| Suboptimal Temperat[5]ure | The Reimer-Tiemann reaction can be highly exothermic once initiated and may require initial heating. For catalytic oxidation, [5]temperature is a critical parameter; for one CuMn-oxide system, 348 K (75°C) was optimal. |
| Catalyst Deactivation (Oxidation Methods) | Ensure the catalyst is not poisoned. Follow recommended procedures for catalyst activation and handling. Check for potential inhibitors in the starting material or solvent. |
Issue 2: Formation of Isomeric or Over-Oxidized Byproducts
| Potential Cause | Suggested Solution |
| Formation of Cyclohexadienone Byproduct (Reimer-Tiemann) | This is an inherent side reaction where the dichlorocarbene attacks the para-position. While difficult to elimin[6]ate completely, optimizing reaction time and temperature may minimize its formation. |
| Diformylation (Duff Reaction) | The highly activated ring of p-cresol can react twice. Use milder conditions, such as lower temperature or shorter reaction times, to favor mono-formylation. |
| Formation of Carbox[3][9]ylic Acid (Oxidation) | This results from over-oxidation of the desired aldehyde. Carefully control the rea[7]ction time and oxygen pressure. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the aldehyde concentration is maximized. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Unreacted p-Cresol | Unreacted starting material can co-purify with the product. Optimize the reaction to drive it closer to completion. During workup, a basic wash can help remove acidic phenolic compounds, but may also remove the product. |
| Similar Polarity of Product and Byproducts | Isomeric aldehydes or the corresponding benzyl alcohol can be difficult to separate by standard column chromatography. Consider derivatization, or explore alternative purification techniques like preparative TLC or HPLC. |
| Product Crystallization Issues | If the product fails to crystallize from the workup solution, try scratching the inside of the flask or adding a seed crystal. Purification by sublimati[11]on under vacuum may also be an effective alternative. |
| General Purificatio[11]n Strategy | After quenching the reaction, an acidic workup is typically required. The crude product can be extracted into an organic solvent (e.g., benzene, ethyl acetate). Crystallization from a su[13]itable solvent system (e.g., benzene/petroleum ether) is a common final step. |
Optimized Experi[14]mental Protocols
Method 1: Catalytic Oxidation of p-Cresol
This protocol is based on an optimized procedure using a copper-manganese oxide catalyst, which achieves high conversion and selectivity.
Reagents and Conditions:
-
Starting Material: p-Cresol
-
Catalyst: CuMn-oxide supported on carbon (Cu:Mn molar ratio = 4:1)
-
Solvent: Methanol
-
Base: Sodium Hydroxide (NaOH)
-
Oxidant: Molecular Oxygen (O₂)
-
Temperature: 75 °C (348 K)
-
Pressure: 0.3 MPa
-
Molar Ratio: NaOH to p-cresol = 4:1
Procedure:
-
To a high-pressure reactor, add p-cresol, methanol, sodium hydroxide, and the CuMn/carbon catalyst.
-
Seal the reactor, purge with O₂, and then pressurize to 0.3 MPa with O₂.
-
Heat the mixture to 75 °C while stirring vigorously (e.g., 700 rpm).
-
Maintain the reaction for 3 hours. Monitor the reaction progress by sampling if possible.
-
After cooling and depressurizing, filter the reaction mixture to recover the heterogeneous catalyst.
-
Neutralize the filtrate with an acid (e.g., HCl) and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sulfate, and evaporate the solvent to yield the crude product, which can be further purified by crystallization or chromatography.
Comparative Data on Synthesis Conditions
The following table summarizes various conditions for the synthesis of hydroxybenzaldehydes from p-cresol via catalytic oxidation.
| Catalyst System | Temp (°C) | Pressure (MPa) | Solvent | Base | p-Cresol Conversion (%) | Product Selectivity (%) | Reference |
| CuMn-Oxide/Carbon | 75 | 0.3 | Methanol | NaOH | 99 | 96 (p-HBA) | |
| CoCl₂ | 40-80 | N/A | Methanol | NaOH | ~95 | ~70-80 (p-HBA) | |
| CoAPO-11 | 70 | N/A | [7] Methanol | NaOH | ~95 | ~70-75 (p-HBA) | |
| Metalloporphyrin-Fe A[7]cetate | 65 | 0.2 | Methanol | NaOH | N/A | N/A | |
| Metalloporphyrin-ZnCl[8]₂ | 70 | 0.6 | Methanol | NaOH | 83 | 67.4 (p-HBA) | |
| (p-HBA refers to p-hyd[8]roxybenzaldehyde, a related compound, but the conditions are informative for optimizing the synthesis of its isomer, this compound) |
Visual Guides and Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in synthesis.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Method for preparing p-cresol into p-hydroxy benzaldehyde by catalytic oxidation of metalloporphyrin-metal salt composite catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. File:Reimer-Tiemann Reaction of p-cresol.png - Wikimedia Commons [commons.wikimedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 5-Hydroxy-2-methylbenzaldehyde Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis and purification of 5-Hydroxy-2-methylbenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The synthesis of hydroxybenzaldehydes, including this compound, typically involves the formylation of the corresponding phenol (in this case, p-cresol). The most common methods are electrophilic aromatic substitution reactions.[1] Widely used named reactions include:
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium, like trifluoroacetic acid (TFA) or a glycerol/boric acid mixture, and is known for favoring ortho-formylation of phenols.[1][2]
-
Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base (like NaOH or KOH) to achieve ortho-formylation of phenols.[1][3][4] It is often advantageous as it does not require anhydrous or acidic conditions.[3]
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[1]
Q2: Which starting materials are suitable for these formylation reactions? A2: Formylation reactions are a type of electrophilic aromatic substitution, making them most effective with electron-rich starting materials.[1][5] Phenols, such as p-cresol (4-methylphenol), are excellent substrates because they can be deprotonated to form highly nucleophilic phenoxides.[5] Other suitable substrates include anilines, their derivatives, and electron-rich heterocycles like pyrroles and indoles.[1][3]
Q3: What are the primary safety concerns when handling this compound? A3: According to GHS classifications, this compound is considered an irritant.[6] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7] All handling should be performed in a well-ventilated area or a fume hood.
Q4: How should this compound and its derivatives be stored? A4: These compounds should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[7] They are considered stable under normal ambient and anticipated storage conditions.[8] It is important to avoid contact with strong oxidizing agents, strong acids, and strong bases.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
Q: My formylation reaction (Duff or Reimer-Tiemann) has a very low yield, or I'm only recovering the starting p-cresol. What are the potential causes and how can I fix this?
A: Low yield is a common problem in aromatic formylation. Several factors related to reagents, reaction conditions, and work-up procedures can be the cause.
Troubleshooting Steps & Solutions:
-
Reagent Quality: Ensure all reagents, especially the formylating agents (HMTA, chloroform) and solvents, are pure and dry, as the presence of moisture can be detrimental in some reactions.[2]
-
Reaction Conditions: Temperature and reaction time are critical. The Reimer-Tiemann reaction can be highly exothermic and may require initial heating to start, while the Duff reaction often requires heating to 150-160°C.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
Optimized Methods: Consider modifications to standard procedures. For the Duff reaction, the addition of a stoichiometric amount of water has been shown to increase yields by 10-20%.[9] Microwave-assisted synthesis can also substantially decrease reaction time while providing comparable yields.[9][10] For the Reimer-Tiemann reaction, vigorous stirring, phase-transfer catalysts, or using an emulsifying agent can improve the interaction between the aqueous and organic phases.[3][4]
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Isomers
Q: My reaction is producing a mixture of isomers (e.g., 2-hydroxy-3-methylbenzaldehyde instead of this compound) and di-formylated products. How can I improve selectivity?
A: The hydroxyl group is an ortho-, para- directing group, and the methyl group is also ortho-, para- directing.[11] In p-cresol, the positions ortho to the hydroxyl group are the most activated, leading to formylation at these sites. Controlling regioselectivity and preventing multiple formylations is key.
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: To prevent di-formylation in the Duff reaction, reduce the amount of HMTA relative to the p-cresol.[12] Using an HMTA-to-phenol ratio of less than one can favor mono-formylation.[1]
-
Choice of Reaction: The Duff reaction has a strong preference for ortho-formylation.[1][11] The Reimer-Tiemann reaction also favors the ortho position, partly due to interaction between the dichlorocarbene intermediate and the phenoxide.[3][13]
-
Steric Hindrance: The methyl group in p-cresol will sterically hinder one of the ortho positions relative to the hydroxyl group. This inherent steric hindrance is the primary factor directing formylation to the open ortho position to yield 2-hydroxy-5-methylbenzaldehyde. If the alternative isomer (3-hydroxy-4-methylbenzaldehyde) is desired, a different starting material (m-cresol) would be required.
-
Purification: Separating closely related isomers can be challenging.[14] Techniques like fractional crystallization or column chromatography are often necessary.[14][15] The sodium salt of the desired product can sometimes be selectively precipitated from an aqueous solution.[16][17]
Data Presentation: Factors Influencing Regioselectivity
| Reaction Method | Key Factor | Typical Outcome for p-Cresol | How to Influence |
| Duff Reaction | Chelation/H-bonding | Strong preference for ortho-formylation | Method is inherently ortho-selective.[1][11] |
| Reimer-Tiemann | Carbene-phenoxide interaction | Strong preference for ortho-formylation | Ortho-selectivity is characteristic of the mechanism.[3][13] |
| Vilsmeier-Haack | Steric effects | Generally ortho-selective but can be less so than other methods | Choice of Vilsmeier reagent can sometimes influence the isomer ratio. |
Issue 3: Product Purification Difficulties
Q: My crude product is an oily or tacky brown mass that is difficult to purify. What are the best methods for purification?
A: The formation of resinous byproducts or the presence of unreacted starting material can complicate purification.[15][16]
Troubleshooting Steps & Solutions:
-
Steam Distillation: For volatile aldehydes, steam distillation can be an effective first step to separate the product from non-volatile tars and unreacted phenol.[2][15]
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from other organic compounds by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treating the adduct with acid or base.[15]
-
Crystallization: Recrystallization is a powerful purification technique. If the crude product fails to crystallize, try seeding the solution with a pure crystal or performing the crystallization from a different solvent system.[18] A common procedure involves dissolving the crude product in a hot solvent (like a benzene or toluene/hexane mixture) and allowing it to cool slowly.[15][18]
-
Salt Precipitation: The sodium or potassium salt of the hydroxybenzaldehyde can be less soluble in cold water than impurities. The product can be precipitated as its salt from the aqueous reaction mixture, filtered, and then re-acidified to liberate the pure aldehyde.[16][17]
Experimental Protocols
Protocol 1: Modified Duff Reaction for Improved Yield
This protocol incorporates modifications known to improve yields for the ortho-formylation of phenols.[9]
Materials:
-
p-Cresol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Glycerol/Boric Acid
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
2M Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve p-cresol (1 equivalent) and HMTA (1.1 to 1.5 equivalents) in trifluoroacetic acid.
-
Add a stoichiometric amount of water (1 equivalent relative to p-cresol).[9]
-
Heat the reaction mixture to 70-80°C and stir for 2-4 hours, monitoring progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Add 2M HCl and heat the mixture to 80-90°C for 1 hour to hydrolyze the intermediate imine.
-
Cool the mixture and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow: Duff Reaction
Caption: General workflow for a modified Duff reaction.
Protocol 2: Reimer-Tiemann Reaction
This protocol is a standard procedure for the ortho-formylation of phenols.[3][4][19]
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve p-cresol (1 equivalent) in an aqueous solution of NaOH (4-5 equivalents).
-
Heat the solution to 60-70°C with vigorous stirring.
-
Add chloroform (1.5 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[4]
-
After the addition is complete, continue stirring at 60-70°C for an additional 1-2 hours.
-
Cool the reaction mixture and remove excess chloroform by distillation.
-
Acidify the remaining aqueous solution carefully with concentrated HCl until it is acidic (pH ~2). A precipitate or oil should form.
-
Extract the product with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify via steam distillation, recrystallization, or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. studylib.net [studylib.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Contact Support [mychemblog.com]
- 14. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - p-hydroxybenzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. patents.justia.com [patents.justia.com]
- 17. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. jk-sci.com [jk-sci.com]
Technical Support Center: Recrystallization of 5-Hydroxy-2-methylbenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Hydroxy-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of impurity in my this compound sample?
A1: Impurities in your sample may be indicated by a melting point that is lower or broader than the literature value, or by a sticky or oily physical appearance. Thin Layer Chromatography (TLC) is a recommended method to assess the purity and determine the number of components in your sample.
Q2: How do I select an appropriate solvent system for the recrystallization?
A2: An ideal recrystallization solvent will dissolve the this compound when hot but not when cold. For phenolic aldehydes, a mixed solvent system can be very effective. A good starting point is to use a combination of a non-polar solvent, such as hexane or petroleum ether, with a more polar solvent like ethyl acetate or toluene.[1] Alcohols, like ethanol and methanol, are also often good solvent choices for aromatic compounds.[2]
Q3: My attempt at recrystallization resulted in an oil instead of solid crystals. What went wrong?
A3: The formation of an oil, a phenomenon known as "oiling out," can happen if the solution is supersaturated or if the melting point of your compound is lower than the boiling point of the solvent.[1] This is also more likely to occur when using mixed solvent systems.[3]
Q4: After cooling the solution, no crystals have formed. What steps can I take to induce crystallization?
A4: If crystals do not form, it may be because too much solvent was used.[3][4] You can try inducing crystallization by scratching the inside of the flask with a glass rod, which creates nucleation sites for crystal growth.[2][4] Another technique is to add a "seed crystal" of the pure compound to the solution.[3][4] If these methods fail, you may need to reduce the volume of the solvent by evaporation and attempt the crystallization again.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added). | - Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[2][4] - Add a small "seed crystal" of the pure compound.[3][4] - Evaporate some of the solvent to increase the concentration of the solute and allow the solution to cool again.[3][4] |
| "Oiling Out" Occurs | The melting point of the compound is below the boiling point of the solvent. The solution is too concentrated. | - Reheat the solution to redissolve the oil. - Add a small amount of additional solvent.[3] - Allow the solution to cool more slowly. You can do this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[3] |
| Low Yield of Recovered Crystals | Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[4] Premature crystallization during hot filtration. | - Before discarding the filtrate (mother liquor), test it for remaining product by placing a drop on a watch glass and observing if crystals form upon solvent evaporation.[4] - To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. |
| Crystals Appear Discolored or Impure | Impurities are trapped within the crystal lattice due to rapid cooling.[5] The chosen solvent did not effectively exclude impurities. | - Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[5] - If impurities persist, a second recrystallization may be necessary. Consider trying a different solvent or solvent system. |
Data Presentation: Physical Properties and Solvent Systems
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Potential Recrystallization Solvents |
| This compound | C₈H₈O₂ | 136.15 g/mol [6] | Data not readily available | Data not readily available | - Hexane/Ethyl Acetate - Hexane/Toluene - Ethanol/Water[7] - Methanol/Water[2] |
| 2-Hydroxy-5-methylbenzaldehyde (Isomer) | C₈H₈O₂ | 136.15 g/mol [8] | 54-57 | 217 | Solubility properties are expected to be similar to the 5-hydroxy isomer. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent system. The ideal solvent should readily dissolve the this compound at elevated temperatures but have low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this cooling period.[5] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Mandatory Visualization
Caption: A workflow diagram illustrating the key stages of a typical recrystallization experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Hydroxy-2-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-methylbenzaldehyde. Here, you will find information to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials, side-products from the synthesis, and isomers. Depending on the synthetic route, potential impurities may include:
-
Starting materials: Such as p-cresol or other precursors.
-
Isomeric byproducts: Positional isomers formed during functionalization of the aromatic ring.
-
Over-oxidation products: Such as the corresponding carboxylic acid (5-hydroxy-2-methylbenzoic acid).
-
Residual solvents: Solvents used in the reaction or initial work-up.
Q2: How can I quickly assess the purity of my this compound sample?
A2: A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). By spotting your crude product alongside the starting materials (if available) on a TLC plate, you can visualize the number of components in your sample. The appearance of multiple spots indicates the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q3: My sample of this compound is a dark oil or a discolored solid. What could be the cause?
A3: The appearance of a dark oil or a discolored solid often suggests the presence of impurities. Phenolic compounds, in particular, can be susceptible to oxidation, which can lead to coloration. The presence of residual catalysts or byproducts from the synthesis can also contribute to discoloration. Purification via methods such as column chromatography or recrystallization is recommended to remove these impurities and obtain a pure, crystalline solid.
Troubleshooting Purification Challenges
Q4: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" during recrystallization typically occurs when the solute is insoluble in the hot solvent or when the solution is cooled too quickly. Here are a few troubleshooting steps:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound is fully dissolved.
-
Slow cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
-
Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvent systems. For this compound, consider solvent mixtures such as ethanol/water, isopropanol, or a mixture of a non-polar solvent like hexanes with a slightly more polar solvent like ethyl acetate.[1][2]
Q5: I am running a column to purify this compound, but I am getting poor separation between my product and an impurity. What can I do to improve the separation?
A5: Poor separation in column chromatography can be addressed by optimizing the mobile phase and column parameters.
-
Adjust the mobile phase polarity: If the spots are too close together on the TLC plate (similar Rf values), you need to adjust the polarity of your eluent. If the spots are running too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If they are running too low (low Rf), increase the polarity.
-
Use a different solvent system: Sometimes a complete change of the solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Optimize column parameters: Use a longer column or a stationary phase with a smaller particle size for higher resolution. Ensure the column is packed uniformly to avoid channeling.
Purification Methodologies and Data
The choice of purification method depends on the nature and quantity of the impurities. Below is a comparison of common techniques for purifying this compound.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, fast, and effective for removing small amounts of impurities with different solubilities. | May not be effective for separating isomers; potential for "oiling out".[2] |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with very similar polarities, including isomers. | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.[2][3] |
| Distillation | Variable | Variable | Effective for separating compounds with significantly different boiling points. | Requires thermal stability of the compound; may not be suitable for high-melting solids. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot isopropanol.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the desired compound from impurities. A common starting point is a mixture of hexanes and ethyl acetate. The target Rf value for the product should be around 0.3-0.5.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
challenges in the scale-up of 5-Hydroxy-2-methylbenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 5-Hydroxy-2-methylbenzaldehyde.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via the Reimer-Tiemann and Duff reactions.
Reimer-Tiemann Reaction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient Dichlorocarbene Formation: Insufficient base or presence of moisture can hinder the formation of the reactive dichlorocarbene intermediate. | 1. Ensure the use of a strong base (e.g., NaOH, KOH) in sufficient excess. Use anhydrous conditions where possible, although the reaction is typically run in a biphasic system. |
| 2. Low Reaction Temperature: The reaction often requires heating to initiate. | 2. Gently heat the reaction mixture to the recommended temperature (typically 60-70°C). Be cautious as the reaction can become highly exothermic.[1] | |
| 3. Poor Mixing: In a biphasic system, inefficient mixing can limit the reaction between the phenoxide and dichlorocarbene. | 3. Use vigorous mechanical stirring to ensure good contact between the aqueous and organic phases. The use of a phase-transfer catalyst can also be beneficial.[1] | |
| Low Yield of Desired ortho-Isomer | 1. Suboptimal Reaction Conditions: Temperature and reaction time can influence the ortho/para ratio. | 1. Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to side reactions and decreased yield. |
| 2. Steric Hindrance: While the ortho position is generally favored, steric factors can play a role. | 2. In the case of p-cresol, the methyl group directs formylation to the ortho position. If para-isomers are a significant issue, consider alternative formylation methods. | |
| Formation of Tar/Polymeric Byproducts | 1. High Reaction Temperature: Overheating can lead to the polymerization of the starting material and product. | 1. Maintain careful temperature control. Once initiated, the reaction's exothermic nature may require cooling to maintain the desired temperature range.[1] |
| 2. High Concentration of Reactants: High concentrations can increase the likelihood of intermolecular side reactions. | 2. Consider using a more dilute solution, although this may impact reaction kinetics. | |
| Difficult Product Isolation | 1. Emulsion Formation during Workup: The presence of tars and the biphasic nature of the reaction can lead to stable emulsions. | 1. Allow the mixture to stand for a longer period to allow for phase separation. The addition of a saturated brine solution can help to break emulsions. |
| 2. Incomplete Removal of Unreacted p-Cresol: p-Cresol can co-distill or co-crystallize with the product. | 2. Ensure the initial aqueous extraction is sufficiently basic to deprotonate and dissolve all unreacted p-cresol. |
Duff Reaction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently Acidic Conditions: The Duff reaction requires an acidic medium for the formation of the electrophilic species from hexamine. | 1. Ensure the use of a suitable acidic medium such as glacial acetic acid or a mixture of acetic and trifluoroacetic acid.[2] |
| 2. Presence of Water in the Initial Stage: Water can hydrolyze the hexamine, preventing the formation of the formylating agent. | 2. Use anhydrous reagents and solvents for the initial stage of the reaction. | |
| 3. Low Reaction Temperature: The reaction typically requires high temperatures (100-150°C) to proceed.[2] | 3. Ensure the reaction mixture reaches and is maintained at the optimal temperature. | |
| Formation of Multiple Products | 1. Highly Activated Substrate: The combination of the hydroxyl and methyl groups in p-cresol can lead to high reactivity and potential side reactions. | 1. Use milder reaction conditions, such as a lower temperature or shorter reaction time, to improve selectivity. |
| 2. Non-optimized Reagent Stoichiometry: An incorrect ratio of p-cresol to hexamine can lead to incomplete reaction or side product formation. | 2. Carefully control the stoichiometry of the reactants as per the established protocol. | |
| Incomplete Hydrolysis of Imine Intermediate | 1. Insufficient Acid or Water during Hydrolysis: The final step requires acidic hydrolysis to liberate the aldehyde. | 1. Ensure the addition of a sufficient amount of aqueous acid (e.g., H₂SO₄) and heat to drive the hydrolysis to completion.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic routes for this compound are the formylation of p-cresol using the Reimer-Tiemann reaction or the Duff reaction. Both reactions introduce a formyl (-CHO) group onto the aromatic ring, primarily at the ortho position to the hydroxyl group.
Q2: Which method, Reimer-Tiemann or Duff, is better for the synthesis of this compound?
A2: The choice of method depends on the specific requirements of the synthesis. The Duff reaction is often considered shorter and can provide better yields than the traditional Reimer-Tiemann reaction.[3] However, the Reimer-Tiemann reaction is advantageous as it does not require anhydrous conditions.[1][4]
Q3: What are the main byproducts in the Reimer-Tiemann synthesis of this compound?
A3: The main byproducts include the para-isomer (3-hydroxy-4-methylbenzaldehyde), though the ortho-isomer is major. Additionally, a cyclohexadienone derivative can be formed from the reaction at the para position.[5] The formation of insoluble tars is also a common issue, particularly at higher temperatures.
Q4: How can the purity of this compound be improved after synthesis?
A4: Purification is typically achieved through a combination of techniques. After an initial workup to remove unreacted starting materials and acidic/basic impurities, steam distillation can be used to separate the volatile product from non-volatile tars. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., ethanol, toluene) and a non-polar solvent (e.g., hexane, petroleum ether).[6]
Q5: What are the key safety considerations when scaling up the synthesis of this compound?
A5: For the Reimer-Tiemann reaction, the primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[1] The use of chloroform, a suspected carcinogen, also requires appropriate handling and containment. For the Duff reaction, the high temperatures and use of strong acids necessitate careful handling and appropriate personal protective equipment.
Data Presentation
Comparison of Synthetic Methods for this compound
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Starting Material | p-Cresol | p-Cresol |
| Key Reagents | Chloroform, Strong Base (e.g., NaOH) | Hexamethylenetetramine (Hexamine), Acidic Medium |
| Typical Solvent | Biphasic (e.g., Water/Ethanol) | Glacial Acetic Acid, Glyceroboric acid |
| Reaction Temperature | 60 - 80°C | 100 - 160°C |
| Reaction Time | 2 - 4 hours | 2 - 3 hours |
| Reported Yield | Variable, generally moderate | ~29%[3] |
| Key Byproducts | Para-isomer, Cyclohexadienone, Tars | Minor isomers, polymeric material |
| Purification Method | Steam Distillation, Recrystallization | Steam Distillation, Recrystallization |
Experimental Protocols
Duff Reaction for the Synthesis of this compound
This protocol is adapted from general procedures for the Duff reaction.[3]
Materials:
-
p-Cresol
-
Hexamethylenetetramine (Hexamine)
-
Glyceroboric acid
-
Glycerol
-
Sulfuric acid (dilute)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine p-cresol, hexamethylenetetramine, and glyceroboric acid in glycerol.
-
Heat the reaction mixture to 150-160°C with vigorous stirring for 2-3 hours.
-
Cool the reaction mixture and add dilute sulfuric acid to hydrolyze the intermediate.
-
Steam distill the mixture to isolate the crude this compound.
-
Extract the distillate with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Further purify the product by recrystallization.
Reimer-Tiemann Reaction for the Synthesis of this compound
This protocol is a general representation of the Reimer-Tiemann reaction.[7]
Materials:
-
p-Cresol
-
Sodium hydroxide
-
Chloroform
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol in 95% ethanol.
-
Add a solution of sodium hydroxide in water and heat the mixture to 70-80°C.
-
Add chloroform dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature.
-
After the addition is complete, continue stirring for an additional hour.
-
Remove the excess chloroform and ethanol by distillation.
-
Cool the residue and acidify with concentrated hydrochloric acid.
-
Separate the oily product layer and wash with hot water.
-
Purify the crude product by steam distillation followed by recrystallization.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yields in the synthesis.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
preventing degradation of 5-Hydroxy-2-methylbenzaldehyde during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Hydroxy-2-methylbenzaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic compound featuring both a phenol and an aldehyde functional group.[1][2] This bifunctionality makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and Schiff bases.[3][4][5] However, the presence of both an electron-donating hydroxyl group and an electron-withdrawing aldehyde group on the benzene ring makes the molecule susceptible to degradation under various reaction conditions.
Q2: What are the main degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, degradation of similar phenolic aldehydes can occur through several mechanisms:
-
Oxidation of the Aldehyde Group: The aldehyde can be easily oxidized to a carboxylic acid, forming 5-hydroxy-2-methylbenzoic acid, especially in the presence of air or other oxidizing agents.[6]
-
Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures, particularly under basic conditions or in the presence of strong oxidants. This can be a complex process leading to colored impurities.
-
Polymerization: Phenolic compounds can be prone to polymerization, especially under acidic or basic conditions, leading to the formation of resinous materials.
-
Decomposition at High Temperatures: Like many organic molecules, this compound can decompose at elevated temperatures.
Q3: What general precautions can I take to minimize degradation?
To maintain the integrity of this compound during reactions, consider the following general precautions:
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Temperature Control: Avoid excessive heat, as it can accelerate degradation. Use the lowest effective temperature for your reaction.
-
pH Control: Be mindful of the pH of your reaction mixture. Both strong acids and strong bases can promote degradation.
-
Use of Purified Reagents and Solvents: Impurities in reagents and solvents can sometimes catalyze degradation reactions.
-
Protection of Functional Groups: In multi-step syntheses, it is often necessary to protect the hydroxyl or aldehyde group to prevent unwanted side reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark or forms a precipitate. | Oxidation of the phenolic hydroxyl group or polymerization. | 1. Ensure the reaction is run under an inert atmosphere.2. Check the pH of the reaction mixture; avoid strongly basic or acidic conditions if possible.3. Consider protecting the hydroxyl group if it is not involved in the desired transformation. |
| Low yield of the desired product and formation of a carboxylic acid byproduct. | Oxidation of the aldehyde group. | 1. Degas solvents and reagents before use.2. Run the reaction under an inert atmosphere.3. If the reaction conditions are oxidative, protect the aldehyde group as an acetal. |
| TLC analysis shows multiple spots, and purification is difficult. | A combination of degradation pathways may be occurring. | 1. Re-evaluate the reaction conditions (temperature, pH, solvent).2. Consider a protection strategy for one or both functional groups.3. Use HPLC to analyze the reaction mixture to better identify and quantify byproducts. |
| Starting material is consumed, but the desired product is not formed in high yield. | The desired reaction conditions may be promoting degradation of the product. | 1. Monitor the reaction over time to see if the product is forming and then degrading.2. If possible, modify the workup procedure to be milder (e.g., avoid strong acids or bases).3. Consider if a protecting group strategy would allow for more robust reaction conditions. |
Experimental Protocols
Detailed methodologies for protecting the functional groups of this compound are provided below.
Protocol 1: Protection of the Hydroxyl Group as a Methyl Ether
This protocol describes the methylation of the phenolic hydroxyl group, which can prevent its oxidation.
Reaction:
This compound + Methyl Iodide --(K₂CO₃, Acetone)--> 5-Methoxy-2-methylbenzaldehyde
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Dichloromethane
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add finely ground anhydrous potassium carbonate (2-3 equivalents).
-
To this stirred suspension, add methyl iodide (1.5-2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours to 24 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water (2 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Protection of the Aldehyde Group as a Dimethyl Acetal
This protocol details the formation of a dimethyl acetal to protect the aldehyde functionality from oxidation or nucleophilic attack.
Reaction:
This compound + Methanol --(Acid catalyst)--> this compound dimethyl acetal
Materials:
-
This compound
-
Anhydrous Methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid catalyst by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the excess methanol using a rotary evaporator.
-
Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal.
-
The crude product may be pure enough for subsequent steps, or it can be purified by column chromatography.
Deprotection: The acetal can be readily deprotected to regenerate the aldehyde by stirring with aqueous acid (e.g., dilute HCl in acetone/water).
Visualizations
The following diagrams illustrate key concepts for preventing the degradation of this compound.
Caption: Potential degradation pathways of this compound.
Caption: General workflow for protecting the functional groups of this compound.
References
- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
column chromatography parameters for 5-Hydroxy-2-methylbenzaldehyde purification
Technical Support Center: Purification of 5-Hydroxy-2-methylbenzaldehyde
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for purifying moderately polar aromatic compounds like this compound.
Q2: How do I select the best mobile phase (eluent) for my separation? A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] Test various ratios of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[2] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.3, as this provides the best separation on a column.[2][3]
Q3: Can I use an alcohol-based solvent like methanol in my mobile phase? A3: It is generally advised to avoid alcohol-based solvents if possible. Aldehydes can react with alcohols on the acidic surface of silica gel to form acetals or hemiacetals, which complicates the purification process.[2] If a high polarity solvent is required, consider using ethyl acetate or acetonitrile first.[2]
Q4: My compound is streaking on the TLC plate and the column. What causes this? A4: Streaking is often caused by overloading the sample, or the compound having strong interactions with the stationary phase. The phenolic hydroxyl group in this compound can cause streaking on acidic silica gel. This can often be resolved by adding a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase. Triethylamine deactivates the acidic sites on the silica gel, improving peak shape.[4][5]
Q5: How much crude material can I load onto my column? A5: A general rule of thumb is to use a silica gel to crude material mass ratio of at least 30:1 to 50:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more. Overloading the column is a common cause of poor separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product will not elute from the column. | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If necessary, a final flush with a much more polar solvent can be used to elute highly retained compounds. |
| Poor separation of product and impurities. | 1. The mobile phase is not optimized. 2. The column was overloaded with the crude mixture. 3. The column was packed improperly (channeled). | 1. Re-evaluate the mobile phase with TLC to achieve better separation between spots. A shallower solvent gradient during elution can improve resolution. 2. Reduce the amount of sample loaded onto the column. 3. Repack the column carefully, ensuring a level and well-settled bed of silica. |
| Low recovery of the purified product. | 1. The compound may have degraded on the column. 2. Some product may have been irreversibly adsorbed onto the silica. 3. Fractions containing the product were discarded. | 1. Aldehydes can be sensitive to the acidic nature of silica gel.[2] Deactivate the silica by running the column with an eluent containing a small amount of triethylamine (~0.5%).[4][5] 2. After collecting the main product, flush the column with a highly polar solvent to check for any remaining material. 3. Carefully analyze all collected fractions by TLC before combining and discarding any. |
| Product appears to have decomposed after purification. | The aldehyde functional group is sensitive and may have oxidized or formed acetals.[2] | 1. Test the stability of your compound on a small amount of silica before running the column.[6] 2. Use deactivated silica gel.[4] 3. Avoid using alcohol-based solvents in your mobile phase.[2] |
| The column runs dry or cracks. | Improper packing or pressure buildup. | Ensure the silica surface is always covered with solvent. A layer of sand on top can help prevent disturbance when adding eluent.[1] Avoid high pressure, which can cause cracking, especially with solvents like dichloromethane.[4] |
Data Presentation: Recommended Chromatography Parameters
The following table summarizes the recommended starting parameters for the purification of this compound. These should be optimized for each specific crude mixture using TLC.
| Parameter | Recommendation | Rationale & Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for normal-phase chromatography of moderately polar organic molecules.[1] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A versatile solvent system that allows for a wide range of polarities to be covered.[1][2] |
| TLC Rf Target | ~0.3 | An Rf in this range generally provides the best resolution during column chromatography.[2] |
| Sample Loading | Dry Loading | Recommended for samples that have poor solubility in the initial eluent, preventing band broadening at the start of the column.[7] |
| Silica Deactivation | Add 0.5-1% Triethylamine (TEA) to the eluent | Aldehydes can be sensitive to the Lewis acidity of silica gel; TEA neutralizes acidic sites, preventing degradation and improving peak shape.[2][4][5] |
Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol outlines the standard procedure for purifying this compound.
1. Mobile Phase Selection via TLC
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, spot the crude mixture alongside any available standards (starting material, expected product).
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.3.[1][2] This will be your starting mobile phase for the column.
2. Column Packing
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into a vertical chromatography column with the stopcock open, allowing the solvent to drain slowly while tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the settled silica bed to prevent disturbance.[1]
3. Sample Loading (Dry Method)
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to this solution.[7]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher affinity for the silica gel.
5. Fraction Analysis and Product Isolation
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[1]
Visualization of Experimental Workflow
Caption: Workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Analysis of 5-Hydroxy-2-methylbenzaldehyde Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for identifying byproducts in reactions involving 5-Hydroxy-2-methylbenzaldehyde using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the TLC analysis of this compound reaction mixtures.
Q1: I see multiple spots on my TLC plate after running the crude reaction mixture. How can I identify the product and potential byproducts?
A1: Multiple spots on a TLC plate indicate the presence of several compounds in your reaction mixture. To identify them, you can co-spot the crude mixture alongside your starting material (e.g., p-cresol) on the same TLC plate.
-
Starting Material: The spot that aligns with the starting material standard is unreacted starting material.
-
Product: this compound is more polar than p-cresol and will therefore have a lower Retention Factor (Rf) value.
-
Byproducts: Other spots may correspond to isomeric byproducts or other side products. Their identification can be inferred from their relative polarities and typical reaction mechanisms. For instance, in a Reimer-Tiemann reaction, a para-substituted byproduct might be present, which could have a slightly different Rf value than the main ortho-substituted product.
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking of spots on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it onto the plate.
-
Inappropriate Solvent System: The polarity of your developing solvent (eluent) may not be suitable for your sample. If the eluent is too polar, compounds may travel up the plate too quickly and streak. Conversely, if it's not polar enough, they may remain at the baseline and streak. You may need to adjust the ratio of your solvents (e.g., ethyl acetate and hexane).
-
Sample Acidity or Basicity: If your compound is acidic or basic, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.
Q3: I don't see any spots on my TLC plate after development and visualization. What should I do?
A3: The absence of spots on a TLC plate can be due to a few reasons:
-
Insufficiently Concentrated Sample: Your sample may be too dilute to be detected. Try concentrating your sample before spotting it on the plate.
-
Inappropriate Visualization Technique: Not all compounds are visible under UV light. This compound and its phenolic byproducts can often be visualized using specific chemical stains. Ensure you are using an appropriate visualization method.
-
Compound Volatility: If your compound is highly volatile, it may have evaporated from the TLC plate during development or drying.
-
Reaction Failure: It is also possible that the reaction did not proceed as expected, resulting in no product.
Q4: The Rf values for my product and a byproduct are very close, making them difficult to distinguish. How can I improve the separation?
A4: When Rf values are very close, improving separation is key. Here are some strategies:
-
Optimize the Solvent System: Small changes in the polarity of your eluent can have a significant impact on separation. Try varying the ratio of your solvents in small increments (e.g., changing from 20% ethyl acetate in hexane to 15% or 25%).
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, consider using a different combination of solvents with different selectivities.
-
Use a Different Stationary Phase: While less common for routine analysis, using a different type of TLC plate (e.g., alumina instead of silica gel) can alter the separation characteristics.
-
Two-Dimensional TLC: For very complex mixtures, you can run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and then run it in a second, different solvent system. This can help to separate spots that are close together in one dimension.
Data Presentation
The following table summarizes typical Retention Factor (Rf) values for this compound and related compounds on a silica gel TLC plate using an ethyl acetate/hexane solvent system. Note that these values are approximate and can vary depending on the specific experimental conditions.[1]
| Compound | Structure | Typical Rf Value (20% Ethyl Acetate in Hexane) |
| p-Cresol (starting material) | CH₃-C₆H₄-OH | ~ 0.5 - 0.6 |
| This compound | HO-C₆H₃(CH₃)-CHO (ortho-formylation) | ~ 0.3 - 0.4 |
| 3-Hydroxy-4-methylbenzaldehyde | HO-C₆H₃(CH₃)-CHO (para-formylation) | ~ 0.2 - 0.3 |
| Di-formylated byproduct | HO-C₆H₂(CH₃)-(CHO)₂ | < 0.2 |
Experimental Protocols
Below are detailed methodologies for a common reaction to synthesize this compound and the subsequent TLC analysis.
Synthesis of this compound via Duff Reaction
The Duff reaction is a formylation reaction used for the synthesis of benzaldehydes.[2]
Materials:
-
p-Cresol (4-methylphenol)
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve p-cresol and hexamethylenetetramine in glacial acetic acid.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add hydrochloric acid and heat the mixture to hydrolyze the intermediate.
-
After cooling, extract the product into dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
TLC Analysis Protocol
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., 20% ethyl acetate in hexane)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain, or ferric chloride spray)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of your crude reaction mixture, the starting material (p-cresol), and a co-spot (crude mixture and starting material in the same spot) onto the baseline.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the eluent level. Cover the chamber.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. First, view the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
For further visualization, use a chemical stain. For phenolic compounds, a ferric chloride spray is effective. Alternatively, a potassium permanganate dip will stain many organic compounds.
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
Logical Workflow for TLC Troubleshooting
Caption: A flowchart for troubleshooting common TLC issues.
Reaction Pathway for the Formylation of p-Cresol
Caption: Products from the formylation of p-cresol.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5-Hydroxy-2-methylbenzaldehyde, a key intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for robust process monitoring in chemical synthesis. This document outlines the experimental protocols and validation data for two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison Overview
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both highly suitable for the analysis of this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
-
HPLC is a versatile technique that offers excellent selectivity and sensitivity for a wide range of compounds, including those that are non-volatile or thermally labile.[1] When coupled with UV or fluorescence detectors, HPLC methods can be highly sensitive, sometimes enhanced by pre-column derivatization.[1][2]
-
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][4] It provides both quantitative data and structural information from the mass spectrum, which is invaluable for impurity profiling and identification.[3][5]
The following sections provide detailed experimental protocols and a summary of validation parameters for both HPLC and GC-MS methods tailored for the analysis of this compound.
Quantitative Data Summary
The performance of analytical methods is evaluated through a series of validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). The following tables summarize the typical validation data for the HPLC and GC-MS methods described in this guide.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank and placebo |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 97.5 - 101.5% |
| Precision (% RSD) | < 2.5% |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL |
| Specificity | No interfering peaks at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below. These protocols are based on established methods for similar benzaldehyde derivatives and can be adapted as needed.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 series or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.[2]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration of 10 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Precision: Assess repeatability by injecting six replicate preparations of the same sample. Evaluate intermediate precision on a different day with a different analyst.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]
-
Specificity: Inject a blank (mobile phase) and a placebo sample to ensure no interfering peaks are present at the retention time of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific, making it ideal for trace-level quantification and impurity identification.[4]
1. Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-300) for identification.[4]
-
SIM Ions: Quantifier ion: m/z 136 (M+), Qualifier ions: m/z 135, 107.[5]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Sample Preparation: Extract the sample with dichloromethane or dissolve a known amount directly in the solvent to achieve a theoretical concentration within the calibration range.
3. Validation Procedure:
-
Linearity, Accuracy, Precision, LOD, LOQ, and Specificity: Follow the same principles as outlined for the HPLC method, adapting the concentration ranges and sample preparation procedures for GC-MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 3. Synthesis and analysis of derivatives of dibenzalacetone aldol products [morressier.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry | CoLab [colab.ws]
- 7. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Guide to the Synthesis of 5-Hydroxy-2-methylbenzaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted benzaldehydes is a critical task. 5-Hydroxy-2-methylbenzaldehyde, a key building block for various pharmaceuticals and fine chemicals, can be synthesized through several methods, each with distinct advantages and disadvantages. This guide provides a comparative study of four prominent methods: the Reimer-Tiemann reaction, the Duff reaction, the Casnati-Skattebøl formylation, and the Vilsmeier-Haack reaction, with a focus on their application to the synthesis of this compound from 4-methylphenol (p-cresol).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the four different methods. The data is based on typical results reported in the literature for the formylation of p-cresol, the direct precursor.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
| Reimer-Tiemann Reaction | 4-methylphenol, Chloroform, Sodium Hydroxide | Water/Ethanol | 70 | 4 | Moderate | Moderate (ortho-major) |
| Duff Reaction | 4-methylphenol, Hexamethylenetetramine, Boric acid, Glycerol | Glycerol | 150-165 | 0.33 | ~18 | High (ortho) |
| Casnati-Skattebøl Formylation | 4-methylphenol, Paraformaldehyde, Anhydrous MgCl₂, Triethylamine | Acetonitrile or THF | Reflux (~82 or ~66) | 2-4 | High (>90) | Excellent (ortho) |
| Vilsmeier-Haack Reaction | 4-methylphenol, DMF, POCl₃ | Dichloromethane | 0 to RT | ~6.5 | Good | Good (para-major) |
Experimental Protocols
Detailed methodologies for each of the key synthesis routes are provided below.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2][3] It proceeds through the in-situ generation of dichlorocarbene in a basic medium.
Protocol:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-methylphenol (10.8 g, 0.1 mol) in a solution of sodium hydroxide (40 g, 1 mol) in water (75 mL).
-
Heat the mixture to 70°C with stirring.
-
Add chloroform (24 g, 0.2 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 70°C.
-
After the addition is complete, continue stirring at 70°C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute sulfuric acid.
-
Steam distill the mixture to separate the product from non-volatile byproducts.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically yielding the ortho-aldehyde.[4][5][6] This method is known for its simplicity but often provides lower yields.
Protocol:
-
In a beaker, prepare a mixture of glycerol (150 g) and boric acid (35 g) and heat with stirring to 160°C to drive off water.
-
In a separate flask, thoroughly mix 4-methylphenol (25 g, 0.23 mol) and hexamethylenetetramine (32.5 g, 0.23 mol).
-
Cool the glycerol-boric acid mixture to 150°C and add the phenol-hexamine mixture in portions with vigorous stirring, maintaining the temperature between 150-165°C.
-
Stir the reaction mixture for 20 minutes at this temperature.
-
Cool the mixture to 100°C and add a solution of 50 mL of concentrated sulfuric acid in 150 mL of water.
-
Steam distill the acidified mixture to isolate the this compound.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Casnati-Skattebøl Formylation
This method offers high yields and excellent ortho-selectivity for the formylation of phenols, particularly those with electron-donating groups like the methyl group in p-cresol.[7][8][9][10] It involves the use of a magnesium salt to direct the formylation.
Protocol:
-
To a dry three-necked flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (9.5 g, 0.1 mol) and paraformaldehyde (4.5 g, 0.15 mol).
-
Add anhydrous acetonitrile (250 mL) followed by triethylamine (10.1 g, 0.1 mol) via syringe.
-
Add a solution of 4-methylphenol (10.8 g, 0.1 mol) in anhydrous acetonitrile dropwise.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours.
-
Cool the mixture to room temperature and add 1 M hydrochloric acid (100 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically generated in situ from a substituted amide and phosphorus oxychloride.[11][12][13][14][15] For phenols, this reaction often favors para-formylation.
Protocol:
-
In a flask cooled in an ice bath, add phosphorus oxychloride (15.3 g, 0.1 mol) to N,N-dimethylformamide (DMF) (7.3 g, 0.1 mol) dropwise with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of 4-methylphenol (10.8 g, 0.1 mol) in dichloromethane (100 mL) at 0°C.
-
Allow the reaction to warm to room temperature and stir for approximately 6.5 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Mandatory Visualization
The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of this compound.
Caption: Overview of synthesis routes from 4-methylphenol.
Caption: A generalized workflow for chemical synthesis.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. synarchive.com [synarchive.com]
- 9. Casiraghi formylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. ijpcbs.com [ijpcbs.com]
A Comparative Analysis of the Biological Activities of 5-Hydroxy-2-methylbenzaldehyde and 2-Hydroxy-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two structural isomers: 5-Hydroxy-2-methylbenzaldehyde and 2-Hydroxy-5-methylbenzaldehyde. While both are aromatic aldehydes with potential pharmacological applications, their differing substitution patterns on the benzene ring can influence their biological profiles. This document synthesizes the available, albeit limited, experimental data on their cytotoxic, antimicrobial, and antioxidant properties. It is important to note that direct comparative studies are scarce, and much of the available data pertains to derivatives or related compounds.
Data Presentation
The following table summarizes the available quantitative data for the two compounds. A significant gap in directly comparable data exists in the current literature.
| Biological Activity | This compound | 2-Hydroxy-5-methylbenzaldehyde | Key Findings & Limitations |
| Cytotoxicity (IC50 in µg/mL) | No direct data found in the searched literature. | SF-295 (Glioblastoma): > 5.00OVCAR-8 (Ovarian): > 5.00HCT-116 (Colon): > 5.00HL-60 (Leukemia): > 5.00PBMC (Normal Cells): > 5.00[1] | 2-Hydroxy-5-methylbenzaldehyde showed low cytotoxicity against the tested cancer cell lines and normal cells at the highest concentration tested (5.00 µg/mL)[1]. The lack of data for this compound prevents a direct comparison. |
| Antimicrobial Activity | Identified as a bioactive compound in an extract with antimicrobial properties[2]. No quantitative MIC values were found for the pure compound. | A sulfonic acid-based imine derivative showed antimicrobial activity with MIC values ranging from 64-256 µg/mL against various bacteria and yeasts[3]. No direct MIC values for the parent compound were found. | The antimicrobial potential of both compounds is suggested, but quantitative data for the pure compounds in a comparative assay is lacking. The activity of derivatives suggests that these scaffolds are promising for developing new antimicrobial agents. |
| Antioxidant Activity | No direct quantitative data (e.g., IC50 from DPPH assay) was found in the searched literature. | No direct quantitative data (e.g., IC50 from DPPH assay) was found in the searched literature. | The antioxidant potential of hydroxybenzaldehydes, in general, is recognized due to the phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals[4][5][6]. However, without direct comparative studies, the relative antioxidant potency of these two isomers remains undetermined. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays relevant to the biological activities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Preparation of DPPH Solution : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution has a deep violet color.
-
Sample Preparation : The test compounds (this compound and 2-Hydroxy-5-methylbenzaldehyde) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture : A fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A blank containing only the solvent and DPPH is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Inoculum : A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium, the medium with the inoculum (positive control), and the medium with the solvent used to dissolve the compounds are included.
-
Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Mandatory Visualization
General Cellular Effects of Phenolic Aldehydes
Phenolic compounds, including hydroxybenzaldehydes, can influence various cellular processes. The following diagram illustrates a generalized overview of their potential mechanisms of action.
Caption: Generalized cellular effects of phenolic aldehydes.
Comparative Biological Activity Workflow
This diagram outlines the logical workflow for a comprehensive comparison of the biological activities of the two isomers.
Caption: Workflow for comparative biological activity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 5. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 6. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylbenzaldehyde
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Hydroxy-2-methylbenzaldehyde, a key intermediate in various synthetic pathways. We will delve into the experimental protocols of the most common and effective techniques, presenting quantitative data to facilitate an objective comparison.
Introduction to Purity Assessment
This compound (C₈H₈O₂) is a substituted aromatic aldehyde whose purity can be affected by starting materials, intermediates, and byproducts from its synthesis. Common impurities may include positional isomers (e.g., 2-hydroxy-5-methylbenzaldehyde), unreacted starting materials, or products of over-oxidation. Therefore, robust analytical methods are required to separate and quantify the main compound and its potential impurities. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a powerful tool for structural confirmation and purity estimation.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on factors such as the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparison of HPLC and GC-MS for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Direct analysis is often possible. | Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and thermal stability. |
| Resolution | High resolution, capable of separating closely related isomers and impurities.[1] | Excellent resolution, particularly with capillary columns.[2] |
| Sensitivity | High sensitivity, typically in the sub-microgram per milliliter range with UV detection.[3][4] | High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode.[5] |
| Quantitation | Highly accurate and precise for quantitative analysis using external or internal standards. | Reliable quantitation, often requiring an internal standard for best accuracy. |
| Typical Impurities Detected | Positional isomers, starting materials, non-volatile byproducts. | Volatile impurities, residual solvents, and byproducts that are amenable to gas chromatography. |
Quantitative Performance Data
The following table summarizes typical performance data for HPLC methods used in the analysis of phenolic aldehydes, which can be considered representative for the analysis of this compound.
| Parameter | Method A: HPLC of Phenolic Aldehydes[6][7] | Method B: HPLC of Phenolic Compounds[3][4] |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 1.10 mg/L | 0.01 - 0.35 µg/mL |
| Limit of Quantification (LOQ) | 0.09 - 3.66 mg/L | 0.03 - 1.07 µg/mL |
| Repeatability (RSD) | 0.25% - 2.21% | < 5% |
| Recovery | > 90% | 98.33% - 101.12% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the analysis of phenolic aldehydes and can be adapted for this compound.[8][9]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. For MS compatibility, formic acid should be used instead of phosphoric acid.[8][9]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: Set to the UV maximum of this compound.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound and any impurities by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantitative analysis of benzaldehyde derivatives.[2][5]
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
A suitable solvent (e.g., dichloromethane, hexane) of high purity
-
(Optional) Derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), for improved sensitivity and chromatography.[10]
Procedure:
-
Sample Preparation:
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using the molecular ion and characteristic fragment ions of this compound.
-
-
-
Analysis: Generate a calibration curve using standard solutions. Analyze the sample and quantify the target compound and impurities based on the calibration curve.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjfas.utm.my [mjfas.utm.my]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzaldehyde, 2-hydroxy-5-methyl- | SIELC Technologies [sielc.com]
- 9. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Confirming the Structure of 5-Hydroxy-2-methylbenzaldehyde Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 5-Hydroxy-2-methylbenzaldehyde and its derivatives. The objective is to offer a practical resource for researchers by presenting experimental data, detailed protocols, and visual workflows to aid in the unambiguous characterization of these compounds.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules and fine chemicals. Accurate structural elucidation is paramount for understanding their chemical properties, reactivity, and potential applications in drug discovery and materials science. This guide outlines the application of key analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Single-Crystal X-ray Diffraction—for the definitive structural confirmation of this class of compounds.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and a selection of its derivatives. This quantitative data serves as a valuable reference for researchers working on the synthesis and characterization of related compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) of 5-substituted-2-hydroxybenzaldehyde Derivatives
| Compound | R | δ (ppm) - CHO | δ (ppm) - Ar-H | δ (ppm) - OH | δ (ppm) - Other |
| 1 | -CH₂Cl | 9.90 (s, 1H) | 7.59 (d, J=2.0 Hz, 1H), 7.56 (dd, J=8.4, 2.4 Hz, 1H), 7.00 (d, J=8.8 Hz, 1H) | 11.07 (s, 1H) | 4.59 (s, 2H, -CH₂Cl) |
| 2 | -CH₂OCH₃ | 9.89 (s, 1H) | 7.54 (d, J=2.0 Hz, 1H), 7.49 (dd, J=8.4, 2.0 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H) | 10.99 (s, 1H) | 4.42 (s, 2H, -CH₂O-), 3.40 (s, 3H, -OCH₃) |
| 3 | -CH₂SPh-4-Cl | 9.82 (s, 1H) | 7.43 (d, J=2.4 Hz, 1H), 7.38-7.42 (m, 1H), 7.18-7.26 (m, 4H), 6.93 (d, J=8.4 Hz, 1H) | 10.96 (s, 1H) | 4.05 (s, 2H, -CH₂S-) |
Data sourced from Roman, G. (2023).[1]
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) of 5-substituted-2-hydroxybenzaldehyde Derivatives
| Compound | R | δ (ppm) - C=O | δ (ppm) - Ar-C | δ (ppm) - Other |
| 1 | -CH₂Cl | 196.3 | 151.7, 137.4, 133.8, 129.4, 120.5, 118.5 | 45.4 (-CH₂Cl) |
| 2 | -CH₂OCH₃ | 196.7 | 161.3, 136.8, 133.0, 130.0, 120.5, 117.9 | 73.7 (-CH₂O-), 58.3 (-OCH₃) |
| 3 | -CH₂SPh-4-Cl | 196.3 | 160.9, 137.5, 133.8, 133.5, 133.1, 132.0, 129.1, 128.8, 120.3, 118.0 | 38.6 (-CH₂S-) |
Data sourced from Roman, G. (2023).[1]
Table 3: Spectroscopic Data for this compound
| Analytical Technique | Key Data | Source |
| GC-MS | Molecular Ion (m/z): 136. Key Fragments (m/z): 135, 107. | PubChem CID 585875[2] |
| FTIR (Vapor Phase) | Characteristic Absorptions (cm⁻¹): C=O stretch, O-H stretch, aromatic C-H stretch. | PubChem CID 585875[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate interpretation of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Assign the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Analyze the coupling constants (J) in Hertz (Hz) in the ¹H NMR spectrum to deduce the connectivity between neighboring protons.
-
Correlate the ¹H and ¹³C NMR data, potentially with the aid of 2D NMR experiments like COSY and HSQC, to build the complete molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for Solid Samples (ATR-FTIR):
-
Sample Preparation: Ensure the solid sample is dry and, if necessary, grind it to a fine powder.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands for functional groups expected in this compound derivatives, such as:
-
O-H stretch (broad, ~3200-3600 cm⁻¹)
-
Aromatic C-H stretch (>3000 cm⁻¹)
-
Aldehyde C-H stretch (~2720 and ~2820 cm⁻¹)
-
Carbonyl (C=O) stretch of the aldehyde (~1650-1700 cm⁻¹)
-
Aromatic C=C stretches (~1450-1600 cm⁻¹)
-
C-O stretch (~1200-1300 cm⁻¹)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of volatile derivatives.
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatize the compound to increase its volatility (e.g., silylation of the hydroxyl group).
-
-
GC-MS System:
-
Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
Injection Volume: 1 µL with an appropriate split ratio.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to determine the molecular ion (M⁺) and the characteristic fragmentation pattern.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for preliminary identification.
-
Single-Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystal Growth:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
-
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and potential radiation damage.
-
Collect a series of diffraction images by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
-
Data Processing and Structure Solution:
-
Integrate the intensities of the diffraction spots from the collected images.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
-
Data Analysis and Visualization:
-
Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.
-
Investigate intermolecular interactions such as hydrogen bonding and π-stacking.
-
Generate a graphical representation of the molecular structure (e.g., ORTEP or ball-and-stick diagram).
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical techniques described.
Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Comparison of information obtained from different analytical techniques for structural elucidation.
References
A Comparative Guide to the Spectroscopic Cross-Referencing of 5-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the characterization of 5-Hydroxy-2-methylbenzaldehyde. Due to the limited availability of a complete, publicly accessible experimental NMR dataset for this specific compound, this document outlines a standard protocol for its analysis, presents data for structurally similar compounds for cross-referencing, and discusses alternative analytical techniques.
Spectroscopic Data for Aromatic Aldehydes: A Comparative Overview
To aid in the analysis of this compound, the following table summarizes ¹H and ¹³C NMR data for the related compound, 2-methylbenzaldehyde. Researchers can use this data as a reference point for interpreting the spectra of the target molecule, anticipating shifts due to the additional hydroxyl group.
Table 1: NMR Spectral Data for 2-methylbenzaldehyde
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aldehyde H | ~9.9 | s | - |
| Aromatic H | 7.34 | d | 7.5 |
| Methyl H | 2.61 | s | - |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm |
| C=O | 193.3 |
| Aromatic C | 140.1, 133.9, 133.8, 131.7, 131.3, 126.4 |
| Methyl C | 19.0 |
Note: Data is based on typical values for 2-methylbenzaldehyde and may vary slightly based on experimental conditions.
Alternative Analytical Techniques
Beyond NMR, several other analytical methods are crucial for the comprehensive characterization of this compound:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and can be coupled with other detectors for further characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1]
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Requires larger sample amounts, can be time-consuming. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, small sample size required. | Does not provide detailed structural information on its own. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive. | Provides limited information on the overall structure. |
| HPLC | Purity assessment and quantification. | High resolution, quantitative. | Requires a suitable chromophore for UV detection. |
| GC-MS | Separation and identification of volatile components. | High sensitivity and selectivity. | Compound must be volatile and thermally stable. |
Experimental Protocols
A standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data.
Standard Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and number of scans.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum. Key parameters include spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for compound characterization and the relationships between different analytical techniques.
Caption: A logical workflow for the characterization of an organic compound.
Caption: Relationships between analytical techniques for compound analysis.
References
A Comparative Guide to the Synthesis of 5-Hydroxy-2-methylbenzaldehyde: An Analysis of Reaction Yields and Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Hydroxy-2-methylbenzaldehyde, a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals, can be prepared through several formylation reactions of p-cresol. This guide provides an objective comparison of the most common methods, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most suitable synthetic route.
The primary methods for the ortho-formylation of p-cresol to yield this compound are the Reimer-Tiemann reaction, the Duff reaction, and the Magnesium-mediated ortho-formylation. Each method presents distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions.
Comparative Analysis of Reaction Yields
The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes the reported yields for the synthesis of this compound from p-cresol using different methodologies.
| Reaction Name | Starting Material | Key Reagents | Reported Yield of this compound |
| Reimer-Tiemann Reaction | p-Cresol | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Major product, specific yield not consistently reported but generally moderate. |
| Duff Reaction | p-Cresol | Hexamethylenetetramine (HMTA), Acid (e.g., Boric Acid, Acetic Acid) | ~29% |
| Magnesium-mediated ortho-formylation | p-Cresol | Paraformaldehyde, Magnesium Chloride (MgCl₂), Triethylamine (Et₃N) | Up to 94% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for the key reactions cited.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. While it is a well-established reaction, yields can be variable and purification from the para-isomer and other byproducts is often necessary.
General Protocol: A solution of p-cresol in an aqueous solution of a strong base, typically sodium hydroxide, is prepared. To this solution, chloroform is added dropwise with vigorous stirring at an elevated temperature (around 60-70 °C). The reaction is typically carried out in a biphasic system, and a phase-transfer catalyst may be employed to improve the reaction rate. After several hours of reaction, the mixture is cooled, and the excess chloroform is removed. The aqueous layer is then acidified to precipitate the product, which is subsequently extracted with an organic solvent. The organic extracts are dried and concentrated, and the crude product is purified, often by column chromatography or recrystallization, to isolate the this compound.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine as the formylating agent and typically proceeds in an acidic medium. It is known for its simplicity, although the yields are often modest.
Protocol based on Duff and Bills (1945): A mixture of p-cresol and hexamethylenetetramine is heated in a suitable solvent, such as a mixture of glycerol and boric acid or glacial acetic acid. The reaction temperature is typically maintained between 140 and 160 °C for several hours. After the reaction is complete, the mixture is cooled and then hydrolyzed by heating with an aqueous acid solution (e.g., sulfuric acid). The product, this compound, is then isolated from the reaction mixture by steam distillation or solvent extraction. Purification is generally achieved through recrystallization.
Magnesium-mediated ortho-formylation
This modern method offers high ortho-selectivity and excellent yields for the formylation of phenols. The use of a magnesium salt to direct the formylation to the ortho position is a key feature of this reaction.
General Protocol: To a suspension of anhydrous magnesium chloride in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile, triethylamine is added, followed by the p-cresol. The mixture is stirred to form the magnesium phenoxide complex. Paraformaldehyde is then added, and the reaction mixture is heated to reflux for a few hours. After the reaction is complete, the mixture is cooled and quenched with an aqueous acid solution (e.g., hydrochloric acid). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to afford the crude this compound. The product is often of high purity, but can be further purified by chromatography or recrystallization if necessary.
Reaction Workflows
To visualize the general experimental processes, the following diagrams illustrate the workflows for each of the described synthetic methods.
evaluating the efficiency of different catalysts for 5-Hydroxy-2-methylbenzaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted hydroxybenzaldehydes is a cornerstone in the development of pharmaceuticals and other fine chemicals. Among these, 5-Hydroxy-2-methylbenzaldehyde serves as a valuable precursor. However, achieving its synthesis with high efficiency and selectivity can be challenging due to the directing effects of the hydroxyl and methyl groups on the aromatic ring. This guide provides a comparative overview of different catalytic methods for the formylation of cresols, which are the primary starting materials for these compounds. Due to the limited availability of direct comparative studies for various catalysts in the synthesis of this compound, this document focuses on comparing different methods of formylation and their outcomes with related isomers, providing valuable insights into achieving desired regioselectivity.
Performance Comparison of Formylation Methods
The synthesis of this compound from o-cresol requires the formylation to occur at the para-position relative to the hydroxyl group. Conversely, ortho-formylation of p-cresol yields 2-hydroxy-5-methylbenzaldehyde. The choice of formylation method and catalyst system is crucial in directing the reaction to the desired isomer. Below is a summary of quantitative data from different formylation approaches applied to cresols.
| Starting Material | Formylation Method/Catalyst System | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| o-Cresol (2-methylphenol) | Paraformaldehyde / SnCl₄, n-Bu₃N | 2-Hydroxy-3-methylbenzaldehyde (ortho-product) | 94 | 5-8 | 100 | [1] |
| p-Cresol (4-methylphenol) | Vilsmeier-Haack (DMF/SOCl₂) - Solution Phase | 2-Hydroxy-4-methylbenzaldehyde (ortho-product) | 78 | 6 | 60 | [2] |
| p-Cresol (4-methylphenol) | Vilsmeier-Haack (DMF/SOCl₂) - Solvent-less | 2-Hydroxy-4-methylbenzaldehyde (ortho-product) | 64 | 0.5 | Room Temp. | [2] |
| p-Cresol (4-methylphenol) | Vilsmeier-Haack (DMF/SOCl₂) - Microwave | 2-Hydroxy-4-methylbenzaldehyde (ortho-product) | 80 | 0.008 | N/A | [2] |
| p-Cresol (4-methylphenol) | Duff Reaction (Hexamethylenetetramine) | 2-Hydroxy-5-methylbenzaldehyde (ortho-product) | 29 | N/A | 145-175 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Tin-Catalyzed Ortho-Formylation of o-Cresol[1]
This method demonstrates a highly regioselective synthesis of 2-hydroxy-3-methylbenzaldehyde from o-cresol.
-
Materials: o-Cresol, tri-n-butylamine, tin(IV) chloride, paraformaldehyde, toluene, 2M HCl, diethyl ether, sodium chloride solution.
-
Procedure:
-
To a stirred mixture of o-cresol (1.0 M), tri-n-butylamine (0.4 M), and tin(IV) chloride (0.1 M) in toluene (250 cm³), add paraformaldehyde (2.2 M) at ambient temperature.
-
After 30 minutes, heat the yellow solution at 100°C for 5–8 hours, monitoring the reaction by TLC.
-
After cooling, pour the mixture into water acidified with 2M HCl.
-
Extract the product with diethyl ether.
-
Wash the ether extract with sodium chloride solution, dry, and concentrate to yield the crude methylsalicylaldehyde.
-
The product can be further purified by column chromatography.
-
Vilsmeier-Haack Formylation of p-Cresol (Solution Phase)[2]
This protocol describes the synthesis of 2-hydroxy-4-methylbenzaldehyde under conventional heating.
-
Materials: p-Cresol, dimethylformamide (DMF), thionyl chloride (SOCl₂), 5% sodium thiosulfate solution, petroleum ether, chloroform, n-hexane.
-
Procedure:
-
Prepare the Vilsmeier reagent by adding SOCl₂ to DMF.
-
Add p-cresol to the Vilsmeier reagent.
-
Heat the reaction mixture at 60°C for 6 hours.
-
After completion (monitored by TLC), treat the reaction mixture with 5% sodium thiosulfate solution, followed by the addition of petroleum ether.
-
Separate the organic layer, dry over Na₂SO₄, and evaporate the solvent under vacuum.
-
Purify the product using column chromatography with a chloroform:n-hexane (8:2) eluent.
-
Duff Reaction for Ortho-Formylation of p-Cresol[3]
This classic method utilizes hexamethylenetetramine for the formylation of phenols.
-
Materials: p-Cresol, hexamethylenetetramine, glycerol, boric acid, dilute sulfuric acid.
-
Procedure:
-
Heat a mixture of p-cresol, hexamethylenetetramine, glycerol, and boric acid to 145-175°C.
-
After the reaction is complete, cool the mixture and treat with dilute sulfuric acid.
-
The product, 2-hydroxy-5-methylbenzaldehyde, is isolated by steam distillation.
-
Visualizing the Process
To aid in understanding the experimental and decision-making processes, the following diagrams are provided.
Caption: General workflow for the synthesis of hydroxybenzaldehydes.
Caption: Selecting a formylation method based on desired product.
Concluding Remarks
The efficient synthesis of this compound is a nuanced challenge that hinges on the careful selection of the starting material and formylation method to control regioselectivity. While direct comparisons of various catalysts for this specific transformation are not abundant in the literature, the data presented on the formylation of cresols using different established methods provide a solid foundation for experimental design. The tin-catalyzed approach demonstrates high yield for ortho-formylation of o-cresol, while the Vilsmeier-Haack and Duff reactions are effective for the ortho-formylation of p-cresol, with microwave-assisted Vilsmeier-Haack offering a significant reduction in reaction time. For the synthesis of the para-isomer, which is required to produce this compound from o-cresol, strategies to enhance para-selectivity, such as steric hindrance or the use of additives, should be considered. The detailed protocols and decision-making flowchart provided in this guide are intended to assist researchers in navigating the complexities of phenol formylation and in developing efficient synthetic routes to their target hydroxybenzaldehydes.
References
A Comparative Analysis of the Reactivity of 5-Hydroxy-2-methylbenzaldehyde and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Hydroxy-2-methylbenzaldehyde with other substituted benzaldehydes. The influence of various substituents on the reactivity of the aldehyde functional group is a critical aspect of synthetic chemistry and drug development, impacting reaction kinetics, product yields, and the design of novel molecular entities. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes fundamental concepts to aid researchers in their understanding and application of these compounds.
The Impact of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde group in benzaldehyde derivatives is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing reactivity. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the resonance effect of the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon.
The position of the substituent also plays a crucial role. Ortho-substituents, in addition to their electronic effects, can exert steric hindrance, impeding the approach of nucleophiles to the carbonyl group.
In the case of This compound , we have two substituents to consider:
-
A methyl group (-CH₃) at the ortho (C2) position: The methyl group is an electron-donating group (+I effect) and also introduces steric hindrance due to its proximity to the aldehyde group.
-
A hydroxyl group (-OH) at the meta (C5) position: The hydroxyl group is an electron-withdrawing group by induction (-I effect) but an electron-donating group by resonance (+M effect). From the meta position, its inductive effect is more pronounced.
The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the reactivity of the benzaldehyde carbonyl group towards nucleophiles.
Caption: A diagram illustrating how electron-donating and electron-withdrawing substituents modulate the reactivity of the benzaldehyde carbonyl group.
Comparative Reactivity Data
The following tables summarize quantitative data on the relative reactivity of various substituted benzaldehydes in two common reaction types: oxidation and the Wittig reaction. The data is presented as relative rate constants (k/k₀), where k is the rate constant for the substituted benzaldehyde and k₀ is the rate constant for unsubstituted benzaldehyde.
Oxidation of Substituted Benzaldehydes
The oxidation of benzaldehydes to benzoic acids is a fundamental transformation. The reactivity in these reactions is influenced by the nature of the oxidizing agent and the reaction mechanism.
| Substituent | Position | Relative Rate Constant (k/k₀) in Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB) |
| -NO₂ | para | 1.62 |
| -NO₂ | meta | 1.35 |
| -Cl | para | 0.55 |
| -H | - | 1.00 |
| -CH₃ | para | 2.51 |
| -OCH₃ | para | 6.31 |
Data sourced from a comparative guide on the reactivity of substituted benzaldehydes.[1]
Wittig Reaction of Substituted Benzaldehydes
The Wittig reaction, a cornerstone of alkene synthesis, involves the nucleophilic attack of a phosphonium ylide on the carbonyl carbon of the aldehyde.
| Substituent | Position | Relative Rate Constant (k/k₀) in Wittig Reaction |
| -NO₂ | para | 14.7 |
| -NO₂ | meta | 10.5 |
| -Cl | para | 2.75 |
| -H | - | 1.00 |
| -CH₃ | para | 0.45 |
Data sourced from a comparative guide on the reactivity of substituted benzaldehydes.[1]
Experimental Protocols
The following are generalized protocols for the key reactions discussed. Researchers should adapt these protocols based on the specific substituted benzaldehyde and reagents used.
Protocol 1: Determination of Relative Reaction Rates in Oxidation
This protocol describes a typical kinetic experiment for comparing the rates of oxidation of different substituted benzaldehydes using a spectrophotometric method.
-
Solution Preparation:
-
Prepare a stock solution of the oxidizing agent (e.g., benzyltrimethylammonium chlorobromate - BTMACB) of known concentration in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Prepare individual stock solutions of each substituted benzaldehyde to be tested, also of known concentrations, in the same solvent system.
-
-
Kinetic Measurement:
-
Perform the reactions under pseudo-first-order conditions by maintaining a large excess of the benzaldehyde over the oxidizing agent.
-
In a temperature-controlled cuvette, mix the solution of the substituted benzaldehyde with the solvent.
-
Initiate the reaction by adding a small, known volume of the oxidizing agent stock solution.
-
Immediately begin monitoring the decrease in absorbance of the oxidizing agent at its λmax using a UV-Vis spectrophotometer. Record absorbance values at regular time intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the benzaldehyde used.
-
Determine the relative rate constant (k/k₀) by dividing the second-order rate constant for each substituted benzaldehyde by the second-order rate constant for unsubstituted benzaldehyde.
-
The following diagram illustrates a general workflow for determining relative reaction rates.
Caption: A generalized experimental workflow for the kinetic analysis of substituted benzaldehyde reactions.
Protocol 2: General Procedure for the Wittig Reaction
This protocol outlines the general steps for performing a Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
-
Cool the suspension in an ice bath or dry ice/acetone bath.
-
Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise with stirring. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
Dissolve the substituted benzaldehyde in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide solution at the same low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired alkene.
-
Conclusion
The reactivity of substituted benzaldehydes is a complex interplay of electronic and steric effects. While a comprehensive quantitative comparison requires direct experimental data for each compound under identical conditions, the principles of physical organic chemistry and the available data for a range of analogs provide a strong framework for predicting and understanding their chemical behavior. For this compound, the combination of an ortho-methyl group and a meta-hydroxyl group suggests a nuanced reactivity profile that warrants further experimental investigation to precisely quantify its position within the reactivity spectrum of substituted benzaldehydes.
References
Safety Operating Guide
5-Hydroxy-2-methylbenzaldehyde proper disposal procedures
Proper disposal of 5-Hydroxy-2-methylbenzaldehyde is critical for ensuring laboratory safety and environmental protection. As a compound classified with specific health hazards, it must be managed as regulated hazardous waste. Adherence to institutional and local regulations is paramount. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials.
Safety and Hazard Summary
Before handling, it is essential to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) and is summarized below.
| Property | Data |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| GHS Pictograms | Warning |
| Physical State | Solid[2] |
| Appearance | Yellow solid[3] (for a similar isomer) |
| Melting Point | 54-57 °C (for the isomer 2-Hydroxy-5-methylbenzaldehyde)[2] |
| Boiling Point | 217 °C (for the isomer 2-Hydroxy-5-methylbenzaldehyde)[2] |
| Primary Hazards | Skin, eye, and respiratory irritant[1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant[3][4] |
Core Disposal Principle
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[5][6] Due to its classification as a skin, eye, and respiratory irritant, and the general prohibition on drain disposal for aldehydes and phenolic compounds, it must be collected, labeled, and managed as hazardous chemical waste.[1][5][7] The safest and most compliant method for final disposal is through a licensed chemical disposal facility, often via incineration.[7]
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe collection and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]
-
Body Protection: A standard laboratory coat.[8]
Step 2: Segregate and Collect Waste
Proper segregation is key to safe and compliant waste management. Do not mix incompatible waste streams.[5]
-
Solid Waste:
-
Collect un-used or expired this compound in its original container or a clearly labeled, compatible waste container.
-
Contaminated materials such as weighing paper, gloves, and absorbent pads should be collected in a separate, sealed plastic bag or container clearly labeled as "Hazardous Waste" with the chemical name.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle).[9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Separate organic solvent solutions from aqueous solutions.[5]
-
-
Empty Containers:
Step 3: Label Waste Containers Correctly
Proper labeling is a regulatory requirement and essential for safety.[10] Every waste container must have a hazardous waste label that includes:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[9]
-
The approximate concentration and volume of the waste.
-
The associated hazards (e.g., "Irritant").[10]
-
The date the waste was first added to the container.
Step 4: Store Waste Securely
Store waste containers in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[10]
-
Keep containers tightly closed except when adding waste.[5][9]
-
Store in a well-ventilated area, away from heat, sparks, or open flames.[4]
-
Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[5]
-
Ensure incompatible wastes are segregated.[5] For example, keep away from strong oxidizing agents.[11]
Step 5: Arrange for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste consolidation and hand-off. The final disposal must be conducted at an approved and licensed waste disposal plant.[3][4]
Emergency Procedure: Spill Management
In the event of a small spill, follow these procedures:
-
Ensure the area is well-ventilated.[8]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[8]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container.[4][12]
-
Label the container as "Hazardous Waste: this compound Spill Debris."
-
Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.
-
Dispose of the container and all contaminated materials through the hazardous waste stream as described above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-羟基-5-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nswai.org [nswai.org]
- 7. youtube.com [youtube.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.fr [fishersci.fr]
Personal protective equipment for handling 5-Hydroxy-2-methylbenzaldehyde
This guide provides crucial safety, operational, and disposal information for the handling of 5-Hydroxy-2-methylbenzaldehyde (CAS No: 613-84-3). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling and minimize exposure risks.
Chemical Hazards: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent accidental exposure through skin contact, eye contact, or inhalation.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3][6] |
| Body Protection | A fully-fastened laboratory coat. | Provides a critical barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][6] | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[3] |
Safe Handling and Operational Plan
A strict operational protocol is crucial for minimizing the risk of exposure during the handling of this compound.
1. Work Area Preparation:
-
Designate a specific workspace within a chemical fume hood.
-
Ensure the area is clean, uncluttered, and equipped with all necessary handling and safety equipment, including an eyewash station and safety shower in close proximity.[6][7]
-
Verify that all necessary handling and safety equipment is readily available.
2. Personal Protective Equipment (PPE) Adornment:
-
Before handling the compound, don the appropriate PPE as detailed in the table above.
3. Compound Handling:
-
When transferring this compound, do so carefully to avoid the generation of dust or aerosols.
-
Use appropriate and clean laboratory equipment for all transfers and measurements.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[7][8]
4. Decontamination:
-
After handling, thoroughly decontaminate all work surfaces with a suitable cleaning agent.
-
Properly clean or dispose of all contaminated laboratory equipment.
Disposal Plan
Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental safety.
1. Waste Segregation:
-
Collect all waste materials containing this compound, including contaminated absorbents and disposable PPE, in a dedicated and clearly labeled hazardous waste container.[9]
-
Do not mix this waste with other waste streams.
2. Container Management:
-
Use a container that is compatible with the chemical.
-
Ensure the container is kept tightly sealed and stored in a designated, well-ventilated, and secure area.[7][8]
3. Waste Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7][8]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-methylbenzaldehyde 98 613-84-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
